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  • Product: 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
  • CAS: 1138220-72-0

Core Science & Biosynthesis

Foundational

Unraveling the Enigma: The Elusive Mechanism of Action of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one

A comprehensive search of the current scientific literature reveals a significant information gap regarding the specific mechanism of action for the compound 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one. While the is...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search of the current scientific literature reveals a significant information gap regarding the specific mechanism of action for the compound 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one. While the isoindolinone scaffold is a well-established pharmacophore present in a variety of biologically active molecules, the precise biological targets and signaling pathways modulated by this particular derivative remain uncharacterized.

This technical guide will therefore pivot to a broader exploration of the known mechanisms of action for the isoindolinone class of compounds. By examining the activities of structurally related molecules, we can infer potential avenues of investigation and plausible biological roles for 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one. This approach provides a foundational understanding for researchers and drug development professionals seeking to explore the therapeutic potential of this and related novel chemical entities.

The Isoindolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The isoindolinone framework, a fused bicyclic system consisting of a benzene ring and a γ-lactam ring, is a recurring motif in numerous natural products and synthetic compounds with diverse and potent biological activities.[1] This structural class has yielded compounds with applications in oncology, immunology, neuroscience, and infectious diseases.[2][3] The versatility of the isoindolinone core allows for a wide range of chemical modifications, with each substitution pattern imparting distinct pharmacological properties and mechanisms of action.

Diverse Mechanisms of Action within the Isoindolinone Family

The biological activity of isoindolinone derivatives is highly dependent on the nature and position of substituents on the bicyclic core. This structural diversity translates into a wide array of mechanisms of action, as highlighted by the following examples:

Modulation of the Ubiquitin-Proteasome System

Perhaps the most well-known isoindolinone-based drugs are the immunomodulatory imide drugs (IMiDs), such as thalidomide and its analogs lenalidomide and pomalidomide. While not direct structural analogs of the topic compound, their mechanism provides a key example of isoindolinone activity. These compounds exert their effects by binding to the E3 ubiquitin ligase protein Cereblon, thereby altering its substrate specificity. This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros and Aiolos, resulting in potent anti-myeloma and immunomodulatory effects.

Enzyme Inhibition

Isoindolinone derivatives have been shown to inhibit a variety of enzymes implicated in disease pathogenesis:

  • Histone Deacetylases (HDACs): Certain novel isoindolinone derivatives have been developed as potent histone deacetylase inhibitors.[4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

  • Cholinesterases: The isoindolinone scaffold has been incorporated into inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease, aiming to restore cholinergic neurotransmission.[5]

  • Cyclooxygenases (COX): Some isoindolinone analogs have been investigated for their anti-inflammatory and analgesic properties, which are attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2).[6] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6]

  • Carbonic Anhydrases: Novel isoindolinone derivatives have been synthesized and evaluated for their ability to inhibit carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation and fluid balance.[7]

Antimicrobial Activity

Several isoindolinone-containing compounds have demonstrated significant antimicrobial properties.[7] The proposed mechanism for some of these derivatives involves increasing the permeability of bacterial and fungal cell membranes. It is hypothesized that these molecules form hydrogen bonds with proteins in the cell membrane, leading to the leakage of intracellular components and ultimately cell death.[7]

Postulated Mechanisms and Future Directions for 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one

Given the diverse bioactivities of the isoindolinone class, several plausible, yet unproven, mechanisms of action can be postulated for 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one. The presence of a hydroxyl group and a methyl group on the benzene ring will significantly influence the molecule's electronic and steric properties, and thus its potential biological targets.

Hypothetical Signaling Pathway Involvement:

Postulated_MoA_Pathway Compound 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one Target Putative Biological Target (e.g., Enzyme, Receptor, Ion Channel) Compound->Target Binding/Interaction Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammatory effect) Signaling_Cascade->Cellular_Response Induction/Inhibition

Caption: Postulated general mechanism of action for 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one.

To elucidate the true mechanism of action, a systematic experimental approach is required. The following workflow outlines a potential strategy for characterizing the biological activity of this novel compound.

Experimental Workflow for Mechanistic Elucidation:

Experimental_Workflow cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Pathway Analysis cluster_3 In Vivo Validation Phenotypic_Screening Phenotypic Screening (e.g., Cell viability, Proliferation assays) Target_Based_Screening Target-Based Screening (e.g., Enzyme inhibition, Receptor binding assays) Phenotypic_Screening->Target_Based_Screening Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography Computational_Docking In Silico Target Prediction & Docking Phenotypic_Screening->Computational_Docking Western_Blot Western Blot Analysis (for key signaling proteins) Target_Based_Screening->Western_Blot Affinity_Chromatography->Western_Blot Computational_Docking->Target_Based_Screening RNA_Seq Transcriptomic Analysis (RNA-Seq) Western_Blot->RNA_Seq Animal_Models Disease-Relevant Animal Models RNA_Seq->Animal_Models

Sources

Exploratory

A Strategic Guide to Unveiling the Therapeutic Potential of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one

Abstract The isoindolin-1-one scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoindolin-1-one scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] These activities range from anticancer and antimicrobial to potent enzyme and ion channel inhibition.[1][4][5][6] This guide presents a comprehensive, tiered strategy for the systematic biological activity screening of a novel derivative, 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one . We outline a logical progression from broad phenotypic assays to specific, hypothesis-driven target-based screens, culminating in target deconvolution and preliminary ADME-Tox profiling. The methodologies described herein are designed to be self-validating and provide a robust framework for researchers in drug discovery to efficiently characterize novel chemical entities and identify promising therapeutic leads.

Introduction: The Isoindolinone Scaffold as a Foundation for Discovery

The 1-isoindolinone framework, a benzo-fused γ-lactam, is a recurring motif in compounds exhibiting significant therapeutic potential.[3] Its structural rigidity and capacity for diverse substitutions have made it a focal point for drug design.[1] Notable examples of isoindolinone-containing molecules have demonstrated efficacy as inhibitors of critical cellular targets, including histone deacetylases (HDACs), protein kinases, and the MDM2 oncoprotein.[5][7][8]

Given the rich pharmacological history of this scaffold, any novel derivative warrants thorough investigation. This document provides an in-depth technical guide for the biological screening of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one . The core philosophy of this guide is a tiered screening cascade, an approach that maximizes resource efficiency by beginning with broad, cost-effective assays and progressively focusing on more complex, specific investigations based on initial findings. This strategy is designed not merely to identify if the compound is active, but to elucidate how and where it acts, providing a clear path toward preclinical development.

Pre-Screening Compound Characterization

Before embarking on biological screening, a fundamental understanding of the test compound's physicochemical properties is essential for data integrity and reproducibility.

  • Purity and Identity Confirmation: The identity of the compound should be unequivocally confirmed via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity, ideally >95%, must be established using HPLC. The presence of impurities can confound biological data, leading to false positives or negatives.

  • Solubility Assessment: The compound's solubility must be determined in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). Poor solubility can lead to compound precipitation in assays, causing inaccurate results. All stock solutions should be prepared in 100% DMSO and diluted to final assay concentrations, ensuring the final DMSO concentration is consistent across all wells and typically does not exceed 0.5% to avoid solvent-induced artifacts.

A Tiered Strategy for Biological Activity Screening

Our proposed screening strategy is built on a hierarchical model. It begins with broad phenotypic screens to detect any biological activity and then uses those results, combined with knowledge of the isoindolinone scaffold, to inform more targeted assays.

Screening_Cascade cluster_0 Tier 1: Primary Phenotypic Screening cluster_1 Tier 2: Hypothesis-Driven Target Screening cluster_2 Tier 3: Hit Validation & Profiling A Compound QC (Purity, Identity, Solubility) B General Cytotoxicity Assay (e.g., MTT/MTS on Cancer & Normal Cell Lines) A->B Initial Evaluation C Broad-Spectrum Antimicrobial Assay (vs. Gram+, Gram- Bacteria & Fungi) A->C Initial Evaluation D Kinase Panel Screen (e.g., ADP-Glo™ Assay) B->D Informs Target Selection E HDAC Inhibition Assay (Fluorometric) B->E Informs Target Selection F Carbonic Anhydrase Assay (CA I & II) B->F Informs Target Selection G Dose-Response Analysis (IC50/EC50/MIC Determination) B->G If Cytotoxic Hit C->D Informs Target Selection C->E Informs Target Selection C->F Informs Target Selection C->G If Antimicrobial Hit D->G If Target-Based Hit E->G If Target-Based Hit F->G If Target-Based Hit H Secondary / Orthogonal Assays G->H Confirm Mechanism I Preliminary In Vitro ADME-Tox H->I Profile Lead Candidates

Figure 1: A tiered workflow for screening 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one.

Tier 1: Broad Phenotypic Screening

The initial goal is to cast a wide net to determine if the compound has any effect on whole-cell systems. These assays are crucial for identifying general bioactivity and establishing a therapeutic index.

A cytotoxicity assay is the cornerstone of any screening campaign.[9] It determines the concentration at which a compound is toxic to cells, information that is vital for designing all subsequent cell-based experiments.[10] We recommend screening against a panel of both cancerous and non-cancerous cell lines to identify potential cancer-specific cytotoxicity.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells (e.g., HeLa, A549 for cancer; HEK293 for non-cancerous) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentrations should range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Given that isoindolinone derivatives have reported antimicrobial and antifungal properties, a primary screen for this activity is a logical starting point.[1][2]

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a bacterial/fungal suspension (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi). Concentrations should range from 256 µg/mL down to 1 µg/mL.

  • Inoculation: Add the prepared inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Readout: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Tier 2: Hypothesis-Driven Target-Based Screening

If Tier 1 assays show activity, or even if they do not, screening against specific molecular targets known to be modulated by the isoindolinone scaffold is a prudent next step. This approach is based on the principle of chemical similarity and existing structure-activity relationship (SAR) data for the class.[4][5]

Protein kinases are a major class of drug targets, particularly in oncology and immunology. Given the prevalence of kinase inhibitors among heterocyclic compounds, screening against a representative kinase panel is a high-priority, high-yield strategy.[11] A luminescence-based assay that measures ATP consumption is a robust, universal method applicable to most kinases.[12][13]

Protocol: ADP-Glo™ Kinase Assay (Universal)

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase of interest, its specific substrate, and ATP at its Kₘ concentration in the appropriate reaction buffer.

  • Compound Addition: Add the test compound at a standard screening concentration (e.g., 10 µM).

  • Reaction Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes). The kinase will phosphorylate its substrate, converting ATP to ADP.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP Conversion & Signal Generation: Add Kinase Detection Reagent. This reagent converts the ADP generated in the first step back to ATP, which then fuels a luciferase/luciferin reaction, producing light. Incubate for 30-60 minutes.[14]

  • Readout: Measure luminescence using a plate reader. A low signal indicates high kinase activity (more ATP consumed, less ADP produced), while a high signal indicates inhibition.[14]

Table 1: Example Kinase Panel for Primary Screening

Kinase TargetTherapeutic AreaRationale for Inclusion
EGFROncologyCommon target for heterocyclic inhibitors.
CDK7OncologyIsoindolinones have been explored as CDK7 inhibitors.[8]
PI3KαOncologyKey signaling node frequently dysregulated in cancer.
GSK3βCNS, MetabolismBroadly implicated in multiple diseases.
PIM1OncologySerine/threonine kinase involved in cell survival.

Several isoindolinone derivatives have been developed as potent HDAC inhibitors, making this an essential target class to investigate.[5]

Protocol: Fluorometric HDAC Activity Assay

This assay utilizes a substrate that, when deacetylated by an HDAC enzyme, can be cleaved by a developer to release a fluorophore.

  • Reaction Setup: In a black 96-well plate, incubate the HDAC enzyme (e.g., HDAC1) with the test compound (e.g., at 10 µM) in assay buffer for 10-15 minutes.

  • Substrate Addition: Add the fluorogenic HDAC substrate and incubate for 30-60 minutes at 37°C.

  • Signal Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing the fluorophore. Incubate for 15-20 minutes.

  • Readout: Measure fluorescence at the appropriate excitation/emission wavelengths (e.g., 360 nm Ex / 460 nm Em). A low fluorescence signal indicates HDAC inhibition.

Hit Validation and Target Deconvolution

Any "hit" from the primary screens must be rigorously validated.

  • Dose-Response Analysis: Active compounds must be re-tested in an 8- or 12-point dose-response format to determine their potency (IC₅₀ or EC₅₀). This is a critical step to confirm the activity and rank compounds.

  • Orthogonal Assays: The activity should be confirmed using a different assay technology. For a kinase hit identified via ADP-Glo™, a secondary confirmation could be performed using a radiometric filter-binding assay or a TR-FRET assay.[12][14] This guards against technology-specific artifacts.

If a compound shows compelling activity in a phenotypic assay (e.g., cytotoxicity) but is inactive in the target-based screens, a target deconvolution campaign is necessary to identify its mechanism of action.

Target_ID_Workflow A Confirmed Phenotypic Hit (e.g., Potent & Selective Cytotoxicity) B Affinity-Based Pull-Down A->B C Label-Free Methods (e.g., DARTS, CETSA) A->C D Synthesize Affinity Probe (Compound + Linker + Biotin) B->D Step 1 E Incubate Probe with Cell Lysate D->E Step 2 F Isolate Probe-Protein Complexes (Streptavidin Beads) E->F Step 3 G Elute & Identify Proteins (LC-MS/MS) F->G Step 4 H Validate Candidate Targets (e.g., siRNA, Overexpression, In Vitro Assays) G->H Step 5

Figure 2: General workflow for affinity-based target identification of a phenotypic hit.

A primary method for target identification is the affinity-based pull-down .[15] This involves synthesizing a version of the compound attached to a resin or an affinity tag like biotin.[15] This "bait" is incubated with cell lysate, and any proteins that bind to it are "pulled down," isolated, and identified by mass spectrometry.[15]

Preliminary In Vitro ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid advancing candidates that are destined to fail in later stages due to poor pharmacokinetics.[16][17]

Table 2: Key In Vitro ADME Assays for Early Profiling

Property AssessedAssayRationale and Interpretation
Metabolism Microsomal Stability Measures the rate of metabolism by liver enzymes (microsomes).[18] A short half-life (<30 min) may indicate rapid clearance in vivo.
Absorption PAMPA (Parallel Artificial Membrane Permeability Assay)Assesses passive diffusion across an artificial membrane. Predicts potential for oral absorption.
Toxicity hERG Inhibition An electrophysiology or binding assay to check for inhibition of the hERG potassium channel, a key off-target associated with cardiac toxicity.
Distribution Plasma Protein Binding Determines the fraction of compound bound to plasma proteins. High binding (>99%) can limit the free drug available to act on the target.

Protocol: Human Liver Microsomal Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and NADPH (a required cofactor) in phosphate buffer.[18]

  • Compound Incubation: Add the test compound (e.g., at 1 µM) to the mixture and incubate at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Calculation: Determine the half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) from the rate of compound disappearance.

Conclusion and Path Forward

The systematic screening cascade detailed in this guide provides a robust and logical framework for characterizing the biological activity of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one . By integrating broad phenotypic screening with hypothesis-driven, target-based assays and early ADME-Tox profiling, researchers can efficiently identify and validate promising therapeutic activities. The data generated through this process will form a comprehensive profile of the compound, elucidating its potency, selectivity, and potential mechanism of action, thereby enabling an informed decision on its progression into lead optimization and further preclinical development.

References

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  • Walczak, M. A., & Wrona-Piotrowicz, A. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8352. Available at: [Link]

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  • Upadhyay, S. P., Thapa, P., Sharma, R., & Sharma, M. (2019). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 137, 104241. Available at: [Link]

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  • ResearchGate. (n.d.). Virtual screening-guided identification of isoindolinone MDM2 inhibitors. Available at: [Link]

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  • Chen, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 172, 14-26. Available at: [Link]

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  • MDPI. (2023). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Available at: [Link]

  • Khan, I., et al. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Available at: [Link]

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Sources

Foundational

An In-depth Technical Guide to the Chemical Properties and Potential of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the isoindolinone scaffold, with a specific focus on the novel derivative, 6-hydroxy-5-methyl-2,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the isoindolinone scaffold, with a specific focus on the novel derivative, 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one . While experimental data for this specific molecule is limited, this document synthesizes information from closely related analogues to provide a robust predictive profile for researchers, scientists, and drug development professionals. The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents with a wide array of biological activities.[1][2] This guide aims to serve as a foundational resource for the exploration of this promising, yet underexplored, compound.

Nomenclature and Structural Elucidation

6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one belongs to the isoindolinone class of heterocyclic compounds, which feature a fused benzene and pyrrolidinone ring system. The numbering of the isoindolinone core follows standard IUPAC conventions. The key structural features of the target molecule are a hydroxyl group at the 6-position, a methyl group at the 5-position, and a lactam (a cyclic amide) integrated into the five-membered ring.

Caption: 2D structure of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one.

A critical aspect of the isoindolinone structure is the potential for tautomerism, particularly in derivatives with a hydroxyl group at the 3-position. This allows for equilibrium between the lactam and the lactim form, which can influence reactivity and biological interactions.

Physicochemical Properties

The physicochemical properties of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one are predicted based on data from analogous compounds and computational models. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.

PropertyPredicted ValueComments and References
Molecular Formula C9H9NO2Calculated from the chemical structure.
Molecular Weight 163.17 g/mol Calculated from the chemical formula.
Appearance White to off-white solidBased on the appearance of similar isoindolinone derivatives.
Melting Point > 200 °C (decomposes)Estimated based on related hydroxyisoindolinones which often have high melting points.
Boiling Point ~385 °CPredicted for the closely related 6-hydroxy-2-methylisoindolin-1-one.
Solubility Soluble in DMSO, DMF, and methanol; sparingly soluble in water.Typical solubility profile for polar heterocyclic compounds.
pKa ~9.7Predicted for the phenolic hydroxyl group of 6-hydroxy-2-methylisoindolin-1-one, suggesting it is weakly acidic.
LogP ~1.5Estimated based on the structure, indicating moderate lipophilicity.

Synthesis Methodologies

While a specific synthesis for 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one has not been reported, a plausible synthetic route can be devised based on established methods for constructing the isoindolinone core. A common and effective strategy involves the reaction of a substituted phthalide with an amine.

Proposed Synthetic Pathway

A logical approach would begin with the synthesis of the key intermediate, 6-hydroxy-5-methylphthalide , followed by amination to form the desired isoindolinone.

synthesis_workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Isoindolinone Formation A 3-Hydroxy-4-methylbenzoic acid B 6-Hydroxy-5-methylphthalide A->B Formylation & Cyclization D 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one B->D C Ammonia or Ammonium Hydroxide C->D

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol (Predictive)

Step 1: Synthesis of 6-hydroxy-5-methylphthalide

This step can be achieved through various methods, including the formylation of a substituted benzoic acid followed by reduction and cyclization. A plausible route starts from 3-hydroxy-4-methylbenzoic acid.

  • Formylation: The starting material, 3-hydroxy-4-methylbenzoic acid, is subjected to a formylation reaction, such as the Duff reaction or the Reimer-Tiemann reaction, to introduce a formyl group ortho to the hydroxyl group.

  • Reduction and Cyclization: The resulting 2-formyl-3-hydroxy-4-methylbenzoic acid is then reduced, for example with sodium borohydride, which will selectively reduce the aldehyde to a hydroxymethyl group. Subsequent acidification will catalyze the intramolecular esterification (lactonization) to form the desired 6-hydroxy-5-methylphthalide.

Step 2: Synthesis of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one

The conversion of the phthalide to the isoindolinone can be accomplished by reaction with ammonia or an ammonia equivalent.

  • Reaction Setup: 6-hydroxy-5-methylphthalide is dissolved in a suitable solvent, such as ethanol or a high-boiling point aprotic solvent like DMF.

  • Amination: An excess of aqueous ammonium hydroxide is added to the solution. The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to yield the final product.

This method is advantageous as it often proceeds in high yield and avoids the use of harsh or expensive reagents.

Spectroscopic Analysis (Predictive)

The structural confirmation of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are expected.[3]

1H and 13C NMR Spectroscopy
1H NMRPredicted δ (ppm)MultiplicityIntegrationAssignment
Aromatic~7.0-7.5s1HH-7
Aromatic~6.8-7.2s1HH-4
Methylene~4.3s2H-CH2-
Amide~8.0-9.0br s1H-NH-
Phenolic~9.0-10.0br s1H-OH
Methyl~2.2s3H-CH3
13C NMRPredicted δ (ppm)Assignment
Carbonyl~170C=O
Aromatic~150-160C-OH
Aromatic~110-140Aromatic C
Methylene~50-CH2-
Methyl~15-20-CH3
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[4]

Wavenumber (cm-1)IntensityAssignment
3400-3200Strong, broadO-H and N-H stretching
~3050MediumAromatic C-H stretching
~2950MediumAliphatic C-H stretching
~1680StrongC=O (lactam) stretching
~1600, ~1480MediumAromatic C=C stretching
~1250StrongC-O (phenol) stretching
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M+) at m/z = 163. Key fragmentation patterns would likely involve the loss of CO, and cleavage of the five-membered ring.

Chemical Reactivity

The reactivity of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one is governed by its three main functional components: the phenolic hydroxyl group, the lactam, and the benzylic methylene group.

reactivity cluster_0 Reactions at the Phenolic -OH cluster_1 Reactions of the Lactam cluster_2 Reactions at the Benzylic Position A 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one B O-Alkylation / O-Acylation A->B C Electrophilic Aromatic Substitution A->C D N-Alkylation / N-Acylation A->D E Ring Opening (Hydrolysis) A->E F Reduction to Isoindoline A->F G Oxidation to Phthalimide A->G

Caption: Potential reaction sites of the target molecule.

  • Phenolic Hydroxyl Group: This group is expected to undergo typical phenol reactions. It can be O-alkylated or O-acylated to produce ethers and esters, respectively. The hydroxyl group is also an activating group for electrophilic aromatic substitution on the benzene ring, directing incoming electrophiles to the ortho and para positions. The reactivity of phenolic hydroxyl groups is well-documented.[5][6]

  • Lactam Moiety: The N-H proton of the lactam is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation. The lactam can also be hydrolyzed under acidic or basic conditions to open the five-membered ring, yielding a substituted 2-(aminomethyl)benzoic acid derivative. Furthermore, the carbonyl group of the lactam can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride, which would result in the corresponding 6-hydroxy-5-methylisoindoline.

  • Benzylic Methylene Group: The methylene group adjacent to the benzene ring is susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of the corresponding phthalimide.[7]

Potential Biological Applications and Drug Development Insights

The isoindolinone scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[2][4][8] The specific substitution pattern of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one suggests several promising avenues for therapeutic development.

  • Anticancer Activity: Many isoindolinone derivatives have been investigated as anticancer agents. They have been shown to act as inhibitors of crucial cellular targets such as poly(ADP-ribose) polymerase-1 (PARP1) and cyclin-dependent kinases (CDKs).[9][10] The presence of the phenolic hydroxyl group in the target molecule provides a key site for hydrogen bonding interactions within an enzyme's active site, potentially enhancing inhibitory activity.

  • Enzyme Inhibition: Isoindolinones have been identified as potent inhibitors of various enzymes. For instance, certain derivatives show significant inhibitory activity against carbonic anhydrase.[1] The substitution pattern on the aromatic ring can be fine-tuned to achieve selectivity for different enzyme isoforms.

  • Anti-inflammatory and Antioxidant Properties: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals.[6] The combination of the phenol and the isoindolinone core could lead to compounds with dual anti-inflammatory and antioxidant activities.

  • Central Nervous System (CNS) Activity: The isoindolinone framework is also found in compounds with activity in the central nervous system, including antipsychotic agents. The specific substituents on the aromatic ring play a crucial role in modulating the activity and selectivity for different receptors.

The synthesis of a library of derivatives based on the 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one core, exploring different substituents at the nitrogen atom of the lactam, would be a valuable strategy for developing structure-activity relationships (SAR) and identifying lead compounds for various therapeutic targets.

Conclusion

6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one represents a promising, yet largely unexplored, chemical entity. This technical guide, by synthesizing data from related compounds, provides a foundational understanding of its chemical properties, a plausible synthetic route, and a predictive spectroscopic profile. The rich biological activity associated with the isoindolinone scaffold, combined with the specific functionalities of the target molecule, makes it a compelling candidate for further investigation in drug discovery and development programs. The insights provided herein are intended to catalyze further research into this and related compounds, unlocking their full therapeutic potential.

References

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Exploratory

The Isoindolinone Scaffold: A Technical Guide to the Structure-Activity Relationship of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract The 2,3-dihydro-1H-isoindol-1-one (isoindolinone) core is a privileged heterocyclic motif renowned for its presence in a multitude of biologically...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-1H-isoindol-1-one (isoindolinone) core is a privileged heterocyclic motif renowned for its presence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its versatile structure has been exploited to develop agents with a wide array of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and neuroprotective activities.[1][3] This technical guide delves into the nuanced structure-activity relationships (SAR) of the specifically substituted analog, 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one. While direct and extensive research on this precise molecule is emerging, this document synthesizes data from closely related analogs to provide a predictive framework for its biological potential and to guide future drug discovery efforts. We will explore the influence of the 6-hydroxy and 5-methyl substituents on the benzene ring, discuss potential molecular targets and signaling pathways, and provide detailed experimental protocols for the synthesis and biological evaluation of this promising scaffold.

The Isoindolinone Core: A Foundation of Diverse Bioactivity

The isoindolinone skeleton is a bicyclic system where a benzene ring is fused to a γ-lactam ring. This deceptively simple structure offers three primary points for chemical modification: the N-2 position of the lactam, the C-3 position of the lactam, and the aromatic benzene ring at positions 4, 5, 6, and 7. The nature of the substituents at these positions dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its interaction with biological targets.[2]

The diverse biological activities of isoindolinone derivatives underscore their importance in medicinal chemistry. For instance, pazinaclone is a benzodiazepine-receptor agonist with anxiolytic properties, while (S)-PD172938 is a potent dopamine D4 ligand.[1] These examples highlight how modifications to the core structure can dramatically alter the pharmacological profile.

Decoding the Structure-Activity Relationship (SAR) of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one

Direct SAR studies on 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one are not extensively documented in publicly available literature. However, by examining related analogs, we can infer the likely contributions of the 6-hydroxy and 5-methyl groups to the molecule's activity.

The Influence of the 6-Hydroxy Group

Hydroxyl groups on the aromatic ring of a pharmacophore can significantly influence its biological activity through various mechanisms, including:

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the active site of a target protein.

  • Electronic Effects: As an electron-donating group, the hydroxyl moiety can modulate the electron density of the aromatic ring, affecting its interaction with biological targets.

  • Metabolic Considerations: The hydroxyl group can serve as a site for phase II metabolism (e.g., glucuronidation or sulfation), which can impact the compound's pharmacokinetic profile.

A notable example comes from the field of HIV-1 integrase inhibitors, where 6,7-dihydroxyisoindolin-1-one derivatives have been investigated.[4] The dihydroxy substitution pattern is critical for the chelation of Mg2+ ions in the enzyme's active site, a key interaction for inhibitory activity.[4] While the target molecule has only a single hydroxyl group at the 6-position, this suggests that this group could play a vital role in coordinating with metallic cofactors in metalloenzymes or forming key hydrogen bonds.

The "Magic Methyl" Effect: The Role of the 5-Methyl Group

The introduction of a methyl group can have a profound and sometimes unexpectedly large positive impact on a molecule's biological activity, a phenomenon often referred to as the "magic methyl" effect.[1] This effect can arise from several factors:

  • Increased Lipophilicity: The methyl group can enhance the molecule's lipophilicity, which may improve its ability to cross cell membranes and reach its intracellular target.

  • Favorable van der Waals Interactions: A strategically placed methyl group can engage in favorable van der Waals interactions within a protein's binding pocket, increasing binding affinity.

  • Conformational Restriction: The steric bulk of the methyl group can restrict the rotation of adjacent bonds, locking the molecule into a more bioactive conformation.

  • Blocking Unfavorable Metabolism: A methyl group can be positioned to block a site of metabolic attack, thereby increasing the compound's metabolic stability and in vivo half-life.

More than 80% of small-molecule drugs contain at least one methyl group, underscoring its importance in drug design.[1] In the context of the isoindolinone scaffold, the 5-methyl group, being adjacent to the 6-hydroxy group, could also sterically influence the orientation of the hydroxyl group, potentially enhancing its ability to form specific hydrogen bonds.

Synergistic Effects and Predicted SAR

The combination of the 6-hydroxy and 5-methyl groups on the isoindolinone ring likely results in a unique electronic and steric profile. The electron-donating properties of both substituents would increase the electron density of the benzene ring, which could be favorable for interactions with electron-deficient regions of a target protein.

Based on the analysis of related compounds, a hypothetical SAR for 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one can be proposed:

  • The 6-hydroxy group is likely a key interaction point, potentially forming hydrogen bonds or coordinating with metal ions in the active site of target enzymes. Its modification or removal would likely lead to a significant loss of activity.

  • The 5-methyl group may act as a "magic methyl," enhancing potency through improved lipophilicity, favorable steric interactions, or by blocking metabolism at an adjacent site. Its size and position relative to the hydroxyl group are likely critical.

  • Substitutions at the N-2 and C-3 positions would be expected to further modulate the activity and selectivity of the molecule, as is common for the isoindolinone class.

The following diagram illustrates the key structural features and their potential roles in biological activity.

Caption: Predicted SAR of the core molecule.

Potential Molecular Targets and Signaling Pathways

Given the broad spectrum of activities reported for isoindolinone derivatives, 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one could potentially modulate a variety of biological targets. Based on analogs, some plausible targets and pathways include:

  • Protein Kinases: Many isoindolinone derivatives exhibit anticancer activity, which is often mediated through the inhibition of protein kinases involved in cell proliferation and survival signaling pathways, such as the PI3K/AKT/mTOR pathway.[5]

  • Metalloenzymes: As suggested by the activity of dihydroxyisoindolinones against HIV-1 integrase, the 6-hydroxy group may enable the inhibition of other metalloenzymes, such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs).

  • Cyclooxygenases (COX): Some N-substituted isoindole-1,3-dione derivatives have shown inhibitory activity against COX-1 and COX-2, suggesting a potential anti-inflammatory mechanism.[6]

  • Neurotransmitter Receptors: The structural similarity to known neuroactive compounds suggests potential activity at receptors such as dopamine or benzodiazepine receptors.[1]

The following diagram illustrates a potential mechanism of action via kinase inhibition.

Kinase_Inhibition_Pathway Molecule 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one Kinase Protein Kinase (e.g., PI3K, Akt) Molecule->Kinase Inhibition pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cell_Signaling Downstream Signaling Cascade pSubstrate->Cell_Signaling Cell_Response Cellular Response (e.g., Proliferation, Survival) Cell_Signaling->Cell_Response Synthesis_Workflow A Substituted Benzoic Acid B Amide Formation A->B C Intramolecular Cyclization B->C D Purification (Chromatography) C->D E Structural Characterization (NMR, MS) D->E F Final Compound E->F

Sources

Foundational

An In-Depth Technical Guide to 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one: A Predictive Exploration of a Novel Isoindolinone

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one, a novel or sparsely documented member o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one, a novel or sparsely documented member of the pharmacologically significant isoindolinone class of heterocyclic compounds. Due to the absence of direct literature on this specific molecule, this document establishes a predictive framework based on the known chemistry, synthesis, and biological activities of the broader isoindolinone family. By examining the structure-activity relationships of closely related analogs, this guide offers insights into the potential properties and applications of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one, positioning it as a compound of interest for further investigation in medicinal chemistry and drug discovery.

Introduction: The Significance of the Isoindolinone Scaffold

The isoindolinone core, a bicyclic aromatic lactam, is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous natural products and synthetic molecules with diverse and potent biological activities.[1] The inherent structural features of the isoindolinone ring system, including its rigidity, hydrogen bonding capabilities, and susceptibility to functionalization, make it an attractive template for the design of novel therapeutic agents.

Prominent examples of isoindolinone-containing drugs include the immunomodulatory agents lenalidomide and pomalidomide, which are pivotal in the treatment of multiple myeloma, and the phosphodiesterase 4 (PDE4) inhibitor apremilast, used for psoriatic arthritis.[1] The biological activities associated with the isoindolinone class are extensive, encompassing:

  • Antitumor and Antiproliferative Effects: Many isoindolinone derivatives exhibit potent activity against various cancer cell lines.[1]

  • Anti-inflammatory Properties: As exemplified by apremilast, modulation of inflammatory pathways is a key feature of certain isoindolinones.[1]

  • Neuromodulatory and Neuroprotective Activities: The scaffold has been explored for its potential in treating neurological and psychiatric disorders.[1]

  • Antimicrobial and Antiviral Applications: Various derivatives have shown promise in combating infectious diseases.[1]

This guide focuses on the specific, yet largely uncharacterized, molecule: 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one . While direct experimental data for this compound is not available in the public domain, its structural similarity to other biologically active isoindolinones suggests it may hold significant therapeutic potential. The presence of a hydroxyl and a methyl group on the benzene ring offers unique opportunities for hydrogen bonding and steric interactions, which could translate into specific biological activities.

Chemical Identity and Nomenclature

While a universally recognized common name or CAS number for 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one has not been established, its chemical identity is defined by its structure and systematic nomenclature.

Identifier Value Source
IUPAC Name 6-hydroxy-5-methyl-2,3-dihydroisoindol-1-onePubChem
Molecular Formula C₉H₉NO₂PubChem
Canonical SMILES CC1=CC2=C(C=C1O)C(=O)NC2PubChem
InChI InChI=1S/C9H9NO2/c1-5-2-6-4-10-9(12)7(6)3-8(5)11/h2-3,11H,4H2,1H3,(H,10,12)PubChem
InChIKey CWCDXGLHTAPRIX-UHFFFAOYSA-NPubChem
PubChem CID 66545200PubChem

Note: The absence of a registered CAS number underscores the novelty of this compound. Researchers synthesizing or working with this molecule should be aware of this and rely on its systematic name and structural identifiers for unambiguous communication.

Physicochemical Properties (Predicted)

In the absence of experimental data, computational methods provide valuable estimates of the physicochemical properties of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one. These predictions are useful for anticipating its behavior in biological systems and for planning experimental work.

Property Predicted Value Source
Molecular Weight 163.17 g/mol PubChem
XLogP3 0.8PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 0PubChem
Topological Polar Surface Area 49.3 ŲPubChem

The predicted XLogP value suggests a moderate lipophilicity, which is often favorable for oral bioavailability. The presence of both hydrogen bond donors and acceptors indicates the potential for strong interactions with biological targets.

Potential Synthetic Strategies

While a specific synthesis for 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one has not been reported, established methods for the synthesis of substituted isoindolinones can be adapted. The choice of starting materials will be dictated by the desired substitution pattern on the aromatic ring.

General Synthetic Approach: Cyclization of Substituted Benzamides

A common and versatile method for constructing the isoindolinone core involves the cyclization of an appropriately substituted 2-acylbenzoic acid derivative or a related precursor. A plausible retrosynthetic analysis for 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one is outlined below.

G target 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one intermediate1 Substituted 2-formylbenzoic acid derivative target->intermediate1 Reductive amination/ Cyclization intermediate2 Substituted phthalide target->intermediate2 Aminolysis/ Cyclization precursor1 Substituted o-xylene or related aromatic intermediate1->precursor1 Oxidation intermediate2->precursor1 Halogenation/ Functionalization G start Substituted o-xylene (e.g., 3,4-dimethylphenol) step1 Oxidation (e.g., KMnO4) start->step1 intermediate1 Substituted Phthalic Anhydride step1->intermediate1 step2 Aminolysis (e.g., NH4OH) intermediate1->step2 intermediate2 Substituted Phthalamic Acid step2->intermediate2 step3 Reductive Cyclization (e.g., NaBH4) intermediate2->step3 product 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one step3->product

Figure 2: Proposed synthetic workflow for 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one.

Predicted Biological Activity and Potential Applications

Based on the extensive research into the isoindolinone scaffold, we can predict several potential areas of biological activity for 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one. The specific substitution pattern may confer selectivity for certain biological targets.

Potential as an Anti-inflammatory Agent

The structural similarity to apremilast, a PDE4 inhibitor, suggests that this compound could be investigated for its anti-inflammatory properties. The hydroxyl group could play a crucial role in binding to the active site of inflammatory enzymes.

Potential as an Anticancer Agent

The isoindolinone core is present in numerous compounds with demonstrated anticancer activity. [1]The mechanism of action could involve the inhibition of kinases, modulation of protein-protein interactions, or interference with DNA replication. The methyl and hydroxyl groups could influence the compound's ability to interact with specific cancer-related targets.

Potential as a CNS-Active Agent

Derivatives of isoindolinone have been explored for their effects on the central nervous system, including anxiolytic and neuroprotective properties. [1]The predicted physicochemical properties of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one suggest it may have the potential to cross the blood-brain barrier.

Logical Relationship of Structure to Potential Activity:

G cluster_0 Chemical Structure cluster_1 Predicted Biological Activities Compound 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one Core: Isoindolinone Substituents: 6-OH, 5-Me Activity1 Anti-inflammatory Compound->Activity1 Structural similarity to Apremilast (PDE4i) Activity2 Anticancer Compound->Activity2 Prevalence of scaffold in anticancer agents Activity3 CNS Activity Compound->Activity3 Potential for BBB penetration

Figure 3: Relationship between the structure of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one and its predicted biological activities.

Future Directions and Conclusion

6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one represents an intriguing yet unexplored molecule within the esteemed isoindolinone family. While this guide has provided a predictive overview of its properties, synthesis, and potential applications, it is imperative that these hypotheses are now subjected to experimental validation.

Key areas for future research include:

  • De novo Synthesis and Characterization: The development of a reliable and scalable synthetic route is the first critical step. Full spectroscopic characterization (NMR, IR, MS) and X-ray crystallography will be essential to confirm its structure.

  • In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, including inflammatory enzymes (e.g., PDE4, COX), various cancer cell lines, and CNS receptors.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs will help to elucidate the roles of the hydroxyl and methyl groups in conferring biological activity and selectivity.

References

  • The chemistry of isoindole natural products. Nat. Prod. Rep.2013 , 30 (5), 657-692. [Link]

  • 6-hydroxy-5-methyl-2,3-dihydro-1h-isoindol-1-one. PubChemLite. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one as a Potential Chemical Probe for Cellular Stress Pathways

An Application Guide for Researchers Introduction & Rationale for Investigation The isoindolinone scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous synthetic and n...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction & Rationale for Investigation

The isoindolinone scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous synthetic and naturally occurring compounds with a broad spectrum of biological activities.[1][2] Derivatives of this heterocyclic system have been developed as treatments for a range of conditions including cancer, inflammation, and hypertension.[3][4][5] The inherent versatility of the isoindolinone core allows for functionalization, enabling the fine-tuning of its pharmacological properties.

This guide focuses on 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one , a specific derivative whose potential as a chemical probe has not been extensively explored. A chemical probe is a small molecule used to study and manipulate a biological system by selectively interacting with a specific protein target.[6] The utility of a chemical probe is defined by its potency, selectivity, and well-understood mechanism of action.[7][8]

The structure of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one is noteworthy for two key features: the core isoindolinone ring and the phenolic hydroxyl group. The phenolic moiety is a well-established pharmacophore known for its antioxidant and radical-scavenging properties. This suggests a compelling scientific hypothesis: 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one may serve as a valuable chemical probe for investigating cellular pathways related to oxidative stress. This document provides the foundational protocols to characterize its physicochemical properties and evaluate its efficacy in both in-vitro and cell-based assay systems.

Physicochemical Properties & Quality Control

Before its use in any biological assay, the identity, purity, and stability of the chemical probe must be rigorously confirmed. This ensures that any observed biological effect is attributable to the compound of interest and not to impurities.[9]

PropertyValueData Source
Molecular Formula C₉H₉NO₂PubChem[10]
Molecular Weight 163.17 g/mol PubChem[10]
Monoisotopic Mass 163.06332 DaPubChem[10]
Predicted XlogP 0.8PubChem[10]
Appearance (To be determined experimentally)-
Solubility (To be determined experimentally in DMSO, Ethanol, PBS)-

Recommended Analytical Characterization Protocol:

  • Identity Confirmation:

    • Mass Spectrometry (MS): Perform high-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition. The predicted m/z for the protonated molecule [M+H]⁺ is 164.07060.[10]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The spectral data should be consistent with the proposed arrangement of protons and carbons.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Use a reverse-phase HPLC method with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA) to determine purity. Purity should ideally be >98% for use as a chemical probe.

  • Solubility and Stability:

    • Determine the maximum solubility in common laboratory solvents, particularly DMSO for stock solutions and aqueous buffers (e.g., PBS) for working solutions.

    • Assess stability in solution over time at various temperatures (room temperature, 4°C, -20°C) by re-analyzing via HPLC.

Guiding Principles for Use as a Chemical Probe

Employing any new small molecule as a chemical probe requires a systematic validation process to ensure the reliability of the resulting biological data.[11] The goal is to provide strong evidence of on-target activity and rule out artifacts or off-target effects.

synthesis Synthesis & QC (Purity >98%, Structure Verified) invitro In Vitro Biochemical Assay (e.g., DPPH, Enzyme Inhibition) synthesis->invitro Characterized Compound potency Determine Potency (IC50 / EC50 < 1 µM) invitro->potency cellular Cellular Target Engagement (Confirm entry and interaction in cells) potency->cellular Potent Hit fail Re-evaluate or Discard potency->fail Low Potency phenotype Cell-Based Phenotypic Assay (e.g., ROS reduction, Cytotoxicity) cellular->phenotype On-Target Evidence cellular->fail No Cellular Activity controls Validate with Controls (Inactive analog, Orthogonal probe) phenotype->controls conclusion Validated Chemical Probe controls->conclusion Validated controls->fail Controls Fail Validation

Caption: Workflow for validating a novel chemical probe.

Causality Behind Experimental Choices:

  • Inactive Control: An essential tool is a structurally similar analog that lacks the key functional group (in this case, the 6-hydroxy group) and is inactive in assays. This helps confirm that the observed activity is due to the intended pharmacophore.

  • Concentration-Response: Always perform experiments over a range of concentrations to establish a dose-response relationship. Effects observed only at very high concentrations (>10-30 µM) are often nonspecific.[8]

Application Protocol 1: In Vitro Antioxidant Capacity (DPPH Assay)

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to screen for in-vitro radical scavenging activity. DPPH is a stable free radical that absorbs light strongly at ~517 nm. When it is reduced by an antioxidant, the absorbance decreases. The phenolic hydroxyl group of the title compound is hypothesized to facilitate this reduction.[12]

Materials:

  • 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one (Test Compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Ascorbic acid (Positive Control)

  • Methanol or Ethanol (ACS grade)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol:

  • Reagent Preparation:

    • Test Compound Stock (10 mM): Dissolve an appropriate amount of the test compound in 100% DMSO.

    • Positive Control Stock (10 mM): Prepare a 10 mM stock of Ascorbic Acid in ultrapure water.

    • DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Keep this solution protected from light.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and ascorbic acid in methanol in separate tubes (e.g., final concentrations ranging from 1 µM to 500 µM).

    • Add 100 µL of each dilution to the wells of a 96-well plate.

    • Add 100 µL of methanol to a well to serve as a negative control (blank).

    • Initiate the reaction by adding 100 µL of the 0.1 mM DPPH working solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % Scavenging against the concentration of the test compound and positive control.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) by fitting the data to a nonlinear regression curve.

Application Protocol 2: Cellular Reactive Oxygen Species (ROS) Assay

Rationale: This protocol assesses whether the test compound can mitigate induced oxidative stress within a cellular environment. It uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that becomes fluorescent upon oxidation by intracellular ROS.[13] A reduction in fluorescence in the presence of the test compound indicates a decrease in cellular ROS levels.

seed 1. Seed Cells (e.g., A549 cells in 96-well plate) incubate1 2. Incubate 24h (Allow cells to adhere) seed->incubate1 pretreat 3. Pre-treat with Probe (Varying concentrations for 1-2h) incubate1->pretreat induce 4. Induce Oxidative Stress (e.g., Add 500 µM H₂O₂ for 1h) pretreat->induce load 5. Load with DCFH-DA (10 µM for 30 min) induce->load measure 6. Measure Fluorescence (Ex/Em = 485/535 nm) load->measure

Caption: Workflow for the cell-based ROS assay.

Materials:

  • A549 (human lung carcinoma) or HeLa cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one (Test Compound)

  • N-acetylcysteine (NAC) (Positive Control)

  • Hydrogen peroxide (H₂O₂) or Tert-butyl hydroperoxide (TBHP) (Stress Inducer)

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well cell culture plates

  • Fluorescence microplate reader or fluorescence microscope

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed A549 cells into a black, clear-bottom 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and the positive control (NAC) in serum-free medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the compounds at the desired final concentrations (e.g., 0.1 µM to 50 µM). Include a "vehicle control" well treated with DMSO at the same final concentration as the compound wells.

    • Pre-incubate the cells for 1-2 hours.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of H₂O₂ in serum-free medium (e.g., 1 mM stock).

    • Add the appropriate volume of H₂O₂ to all wells (except for the "no stress" control) to achieve a final concentration of ~500 µM.

    • Incubate for 1 hour at 37°C.

  • ROS Detection:

    • Wash the cells twice with 100 µL of warm PBS.

    • Load the cells with 100 µL of 10 µM DCFH-DA in PBS.

    • Incubate for 30 minutes at 37°C, protected from light.

    • Wash the cells twice again with 100 µL of warm PBS to remove excess probe.

    • Add 100 µL of PBS to each well.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

    • Alternatively, visualize the cells using a fluorescence microscope with a standard FITC filter set.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence of the treated groups to the "vehicle control + stress" group.

    • Plot the normalized fluorescence against the compound concentration to determine the dose-dependent reduction in cellular ROS.

Data Interpretation & Future Directions

  • Successful Outcome: A positive result would be a dose-dependent decrease in absorbance in the DPPH assay and a dose-dependent decrease in fluorescence in the cellular ROS assay. The IC₅₀/EC₅₀ values should ideally be in the low micromolar or nanomolar range for the compound to be considered a potent probe.[8]

  • Next Steps:

    • Cytotoxicity Assessment: Perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed reduction in ROS is not due to cell death.

    • Mechanism of Action: Investigate the underlying mechanism. Does the compound directly scavenge radicals, or does it activate endogenous antioxidant pathways like the Nrf2-ARE pathway? This can be tested via Western blot for Nrf2 nuclear translocation or a reporter gene assay.

    • Target Identification: If the compound is highly potent, advanced proteomics techniques (e.g., activity-based protein profiling or thermal proteome profiling) could be employed to identify its direct molecular target(s) within the cell.

By following these detailed protocols and validation principles, researchers can rigorously evaluate 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one and determine its potential as a novel chemical probe for dissecting the complex mechanisms of cellular oxidative stress.

References

  • Dembitsky, V. M., & Dzhemilev, U. M. (2021). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 17, 1879-1937. [Link]

  • Wang, W., & Yang, G. (2012). 2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1795. [Link]

  • Krasowska, D., & Węcławik, J. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8404. [Link]

  • Sharma, G., & Kumar, V. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 28(14), 5394. [Link]

  • Blagg, J., & Workman, P. (2017). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell, 32(1), 9-25. [Link]

  • PubChem. (n.d.). 6-hydroxy-5-methyl-2,3-dihydro-1h-isoindol-1-one. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Al-Howiriny, T. A., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. [Link]

  • Patel, D., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF 6 – HYDROXY – 3, 4 -DIHYDROQUINOLINONE CILOSTAZOL IMPURITY-A AS PER INDIAN PHARMACOPOEIA. International Journal of Pharmaceutical Sciences and Research, 12(4), 2156-2161. [Link]

  • Sharma, G., & Kumar, V. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

  • ResearchGate. (n.d.). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. Request PDF. [Link]

  • Yabanci Ayhan, N., et al. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark. [Link]

  • Favor, D. A., et al. (2010). 6-Alkoxyisoindolin-1-one based dopamine D-2 partial agonists as potential antipsychotics. Bioorganic & Medicinal Chemistry Letters, 20(20), 6063-6067. [Link]

  • National Institutes of Health. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. [Link]

  • Lee, J., et al. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. International Journal of Molecular Sciences, 24(13), 10925. [Link]

  • Antolin, A. A., Workman, P., & Al-Lazikani, B. (2019). Public resources for chemical probes: The journey so far and the road ahead. Future Medicinal Chemistry, 13(8), 731-747. [Link]

  • Liu, S., et al. (2023). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry, 47(29), 13665-13670. [Link]

  • Müller, S., et al. (2022). The era of high-quality chemical probes. MedChemComm, 13(5), 855-866. [Link]

  • ResearchGate. (2024). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. [Link]

  • Zhu, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 172, 123-136. [Link]

  • Uddin, M. J., et al. (2019). Investigation of the Biological Activities and Characterization of Bioactive Constituents of Ophiorrhiza rugosa var. prostrata (D.Don) & Mondal Leaves through In Vivo, In Vitro, and In Silico Approaches. Molecules, 24(8), 1470. [Link]

  • Spivak, C. E., et al. (1991). (+-)-Octahydro-2-methyl-trans-5 (1H)-isoquinolone methiodide: a probe that reveals a partial map of the nicotinic receptor's recognition site. Journal of Molecular Graphics, 9(2), 105-110, 100-101. [Link]

  • PubChem. (n.d.). (3S)-3-hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

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Application

Application Notes &amp; Protocols: Investigating 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one in Drug Discovery

Introduction: The isoindolinone scaffold is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry. This framework is present in a multitude of natural products and synthetic molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The isoindolinone scaffold is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry. This framework is present in a multitude of natural products and synthetic molecules, demonstrating a remarkable breadth of biological activities.[1][2][3] Derivatives of this core have been successfully developed into clinical drugs for indications ranging from cancer and inflammation to hypertension.[2] The inherent versatility of the isoindolinone skeleton allows for strategic functionalization, enabling the fine-tuning of pharmacological properties to engage with a diverse array of biological targets.

This document provides a comprehensive guide for researchers and drug development professionals on the investigation of a specific, underexplored derivative: 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one . While direct literature on this exact compound is sparse, its structural features suggest significant potential. By leveraging the extensive knowledge base surrounding analogous isoindolinones, we can rationally design a discovery pipeline to elucidate its therapeutic promise. These notes will detail a plausible synthetic route and a suite of robust protocols for screening its activity against key drug targets, including histone deacetylases (HDACs), carbonic anhydrases (CAs), and protein kinases, as well as for evaluating its cytotoxic potential against cancer cell lines.

Part 1: Proposed Synthesis

A variety of synthetic strategies have been established for the construction of the isoindolinone core.[4] A common and effective approach involves the reductive C-N coupling and subsequent intramolecular amidation of a 2-carboxybenzaldehyde derivative with an appropriate amine.[4] The following protocol outlines a proposed, efficient synthesis of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Reductive Amination & Cyclization Start 4-Hydroxy-3-methylbenzoic acid Reagents1 Hexamine, TFA Start->Reagents1 Duff Reaction Product1 2-Formyl-4-hydroxy-5-methylbenzoic acid Reagents1->Product1 Reagents2 1. Ammonium Hydroxide (NH4OH) 2. Reducing Agent (e.g., NaBH4 or H2/Pd) Product1->Reagents2 One-pot reaction Product2 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one Reagents2->Product2

Caption: Proposed two-step synthesis of the target compound.

Detailed Synthetic Protocol

Objective: To synthesize 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one.

Materials:

  • 4-Hydroxy-3-methylbenzoic acid

  • Hexamethylenetetramine (Hexamine)

  • Trifluoroacetic acid (TFA)

  • Ammonium Hydroxide (28-30%)

  • Sodium borohydride (NaBH₄) or Hydrogen gas and Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

Step 1: Synthesis of 2-Formyl-4-hydroxy-5-methylbenzoic acid

  • In a round-bottom flask, dissolve 4-hydroxy-3-methylbenzoic acid (1 equivalent) in trifluoroacetic acid.

  • Add hexamine (1.5 equivalents) portion-wise to the stirred solution. The reaction is exothermic; maintain the temperature below 60°C.

  • Heat the mixture at 80-90°C for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.

  • Hydrolyze the intermediate by adding concentrated HCl and heating the mixture at 100°C for 1 hour.

  • Cool the mixture. The product should precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield 2-formyl-4-hydroxy-5-methylbenzoic acid.

  • Purify further by recrystallization or column chromatography if necessary.

Step 2: Synthesis of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one

  • Dissolve the 2-formyl-4-hydroxy-5-methylbenzoic acid (1 equivalent) from Step 1 in methanol.

  • Add ammonium hydroxide solution (5-10 equivalents) and stir at room temperature for 1 hour to form the imine intermediate.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (2-3 equivalents) portion-wise. Alternative: Transfer the mixture to a hydrogenation vessel with 10% Pd/C and subject to hydrogen gas (50 psi) overnight.

  • After the addition of NaBH₄ is complete, allow the reaction to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by slowly adding 1M HCl until the effervescence ceases.

  • Neutralize the solution with saturated NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the final compound, 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Potential Therapeutic Applications & Screening Protocols

The isoindolinone scaffold is a versatile pharmacophore. Based on extensive literature, derivatives have shown potent activity in oncology, neurology, and infectious diseases.[5][6][7] The hydroxyl and methyl substitutions on the benzene ring of the target compound can significantly influence its binding affinity and selectivity for various biological targets. We propose a tiered screening approach to evaluate its potential.

Application Area 1: Oncology - HDAC Inhibition

Rationale: Histone deacetylases (HDACs) are critical epigenetic regulators, and their dysregulation is a hallmark of many cancers. HDAC inhibitors have emerged as a successful class of anticancer drugs.[8] Several isoindolinone derivatives have been reported as potent HDAC inhibitors, demonstrating nanomolar efficacy against HDAC1.[8] The isoindolinone core can serve as a scaffold to position a zinc-binding group, which is crucial for inhibiting these zinc-dependent enzymes.

Protocol: Fluorometric HDAC Inhibition Assay

  • Prepare Reagents:

    • HDAC Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

    • HDAC1 Enzyme: Recombinant human HDAC1.

    • Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Developer: Trichostatin A (TSA) followed by trypsin.

    • Test Compound: Prepare a 10 mM stock of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one in DMSO. Create serial dilutions.

    • Positive Control: A known HDAC inhibitor (e.g., Chidamide or SAHA).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of HDAC Assay Buffer to all wells.

    • Add 2 µL of test compound dilutions or controls to respective wells.

    • Add 20 µL of diluted HDAC1 enzyme to all wells except the "no enzyme" control.

    • Incubate at 37°C for 15 minutes.

    • Add 20 µL of the fluorogenic substrate to initiate the reaction.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction by adding 10 µL of developer solution.

    • Incubate at 37°C for 20 minutes.

  • Data Acquisition:

    • Read the fluorescence on a plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Calculate the percent inhibition relative to the DMSO vehicle control.

    • Plot percent inhibition versus log[concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: Hypothetical HDAC Inhibition Data

CompoundTargetIC₅₀ (nM)
6-hydroxy-5-methyl-isoindolinone HDAC1To be determined
Chidamide (Positive Control)HDAC160 - 100
DMSO (Vehicle Control)HDAC1No Inhibition
Application Area 2: Glaucoma/Edema - Carbonic Anhydrase Inhibition

Rationale: Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of CO₂. Inhibitors of CAs are used as diuretics and for the treatment of glaucoma. Novel isoindolinone derivatives have been synthesized and shown to be potent inhibitors of human CA isoforms I and II (hCA I and hCA II), with Ki values in the low nanomolar range.[5] The core structure is thought to contribute to enzyme interaction, making the target compound a candidate for investigation.[5]

Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

  • Prepare Reagents:

    • Assay Buffer: 10 mM Tris-SO₄, pH 7.4.

    • hCA II Enzyme: Purified human carbonic anhydrase II.

    • Substrate: 4-Nitrophenyl acetate (NPA).

    • Test Compound: Prepare serial dilutions in DMSO.

    • Positive Control: Acetazolamide (AAZ).

  • Assay Procedure (96-well plate format):

    • Add 140 µL of Assay Buffer to each well.

    • Add 10 µL of the test compound or controls.

    • Add 20 µL of hCA II solution.

    • Incubate at room temperature for 10 minutes.

    • Add 30 µL of NPA solution (in acetonitrile) to start the reaction.

  • Data Acquisition:

    • Immediately measure the absorbance at 405 nm every 30 seconds for 5-10 minutes on a plate reader. The rate of p-nitrophenol formation is monitored.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Application Area 3: Oncology - Antiproliferative Activity

Rationale: A primary goal in cancer drug discovery is the identification of compounds that inhibit the growth of tumor cells. Isoindolinone derivatives have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines, including HepG2 (liver), A549 (lung), and HT-29 (colon).[6] The mechanism can be varied, from kinase inhibition to HDAC inhibition, making a cell-based proliferation assay a crucial first-pass screen.[8][9][10]

Protocol: WST-1 Cell Proliferation Assay

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HepG2, A549) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • The next day, remove the media and add fresh media containing serial dilutions of the test compound (6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48 or 72 hours.

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log[concentration] of the compound and determine the IC₅₀ (concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical Antiproliferative Data

CompoundHepG2 IC₅₀ (µM)A549 IC₅₀ (µM)
6-hydroxy-5-methyl-isoindolinone To be determinedTo be determined
Doxorubicin (Positive Control)0.1 - 1.00.05 - 0.5
Workflow for Compound Screening

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary / Mechanistic Assays Start Synthesized Compound: 6-hydroxy-5-methyl-isoindolinone CellAssay Antiproliferative Assay (e.g., WST-1 on HepG2, A549) Start->CellAssay ADME In Silico ADME-Tox Prediction Start->ADME Decision Active? (IC50 < 10 µM) CellAssay->Decision Inactive Inactive / Deprioritize Decision->Inactive No HDAC_Assay HDAC Inhibition Assay Decision->HDAC_Assay Yes CA_Assay Carbonic Anhydrase Assay Decision->CA_Assay Kinase_Assay Kinase Panel Screen (e.g., VEGFR2, PDGFRβ) Decision->Kinase_Assay End Lead Optimization HDAC_Assay->End CA_Assay->End Kinase_Assay->End

Sources

Method

Application Note: Strategies for the Derivatization of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one for Enhanced Analytical Detection

Abstract This guide provides a detailed technical overview and validated protocols for the chemical derivatization of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one. The isoindolinone core is a significant scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed technical overview and validated protocols for the chemical derivatization of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one. The isoindolinone core is a significant scaffold in many biologically active compounds, and robust analytical methods are crucial for their study in research and drug development.[1][2] This document outlines strategies to enhance the analytical properties of the target molecule for chromatographic assays. Specifically, we detail protocols for silylation and acylation to improve volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and a fluorescent labeling strategy using dansyl chloride to dramatically increase sensitivity in High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific analytical challenges.

Introduction: The Rationale for Derivatization

The compound 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one possesses two key functional groups that influence its analytical behavior: a phenolic hydroxyl (-OH) group and a secondary lactam (cyclic amide) group. These polar moieties, particularly the hydroxyl group, can engage in hydrogen bonding, leading to low volatility and potential thermal instability.[3] Consequently, direct analysis by Gas Chromatography (GC) can result in poor peak shape, low response, or even complete sample loss.[4]

For liquid chromatography (LC) based methods, the native molecule may lack a sufficiently strong chromophore or fluorophore for the trace-level detection required in many biological or pharmaceutical assays.[5][6]

Chemical derivatization addresses these challenges by chemically modifying the analyte to produce a new compound with properties more suitable for the chosen analytical technique.[5][7] The primary goals of derivatizing our target molecule are:

  • To Increase Volatility for GC Analysis: By replacing active hydrogens with non-polar groups, we reduce intermolecular hydrogen bonding and lower the boiling point of the analyte.[8]

  • To Enhance Thermal Stability: Derivatives are often more stable at the high temperatures required for GC injection and separation.[3]

  • To Improve Detection Sensitivity: By attaching a moiety with strong UV absorbance (a chromophore) or fluorescence (a fluorophore), we can significantly lower the limits of detection and quantification in HPLC.[6][7]

This note will focus on the two primary reactive sites on the molecule, as illustrated below.

Target Molecule and Reactive Sites

G cluster_molecule 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one cluster_labels Reactive Sites for Derivatization mol mol L1 Phenolic Hydroxyl (-OH) Primary site for silylation, acylation, and fluorescent labeling. L2 Lactam Amide (-NH) Secondary site, less reactive. Can be derivatized under more forcing conditions.

Caption: Reactive functional groups on the target molecule.

The phenolic hydroxyl is the more reactive of the two sites due to its higher acidity and nucleophilicity upon deprotonation, making it the primary target for most derivatization reactions.[4]

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-based methods, the goal is to mask the polar functional groups to increase volatility. Silylation and acylation are the most common and effective approaches.[3]

Workflow: General GC-MS Derivatization

Caption: A typical workflow for pre-analysis derivatization for GC-MS.

Protocol 2.1: Silylation with BSTFA

Silylation replaces the active hydrogen of the phenolic hydroxyl and potentially the lactam with a trimethylsilyl (TMS) group.[8][9] This reaction is highly effective at reducing polarity and is one of the most widely used derivatization methods for GC. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent suitable for this purpose.

Causality: The reaction proceeds via a nucleophilic attack from the hydroxyl group on the silicon atom of the BSTFA.[4] Using a catalyst like trimethylchlorosilane (TMCS) accelerates the reaction, especially for less reactive or sterically hindered sites.[8] Anhydrous (dry) conditions are critical because silylating reagents react readily with water, which would consume the reagent and produce unwanted side products.[4]

Protocol Steps:

  • Preparation: In a 2 mL autosampler vial, evaporate an appropriate volume of the sample solution containing 1-100 µg of the analyte to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Add 50 µL of a dry, aprotic solvent (e.g., Pyridine or Acetonitrile) and vortex briefly to dissolve the residue.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS. Cap the vial tightly.

  • Reaction: Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS.

Protocol 2.2: Acylation with Perfluoroanhydrides

Acylation converts the hydroxyl group to an ester. Using a perfluorinated anhydride, such as trifluoroacetic anhydride (TFAA), produces a derivative that is not only volatile but also highly sensitive to Electron Capture Detection (ECD).[10][11] For mass spectrometry, these derivatives often yield predictable fragmentation patterns that can aid in structural confirmation.[12]

Causality: The highly electrophilic carbonyl carbons of the anhydride are readily attacked by the nucleophilic phenolic oxygen. The reaction is fast and often proceeds to completion at room or slightly elevated temperatures. The resulting derivatives are generally more stable towards hydrolysis than their silyl counterparts.

Protocol Steps:

  • Preparation: Evaporate the sample containing the analyte to dryness in a 2 mL autosampler vial.

  • Reconstitution: Add 100 µL of a suitable solvent (e.g., Ethyl Acetate).

  • Derivatization: Add 20 µL of Trifluoroacetic Anhydride (TFAA). Cap the vial tightly.

  • Reaction: Heat the vial at 60°C for 15 minutes.

  • Evaporation & Reconstitution: Cool the vial, then evaporate the excess reagent and solvent under a stream of nitrogen. Reconstitute the residue in 100 µL of Ethyl Acetate or Hexane for injection.

Derivatization for HPLC with Fluorescence Detection

For HPLC, derivatization is typically employed to enhance detector response.[5] Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) is a classic reagent that reacts with phenols and amines to produce intensely fluorescent derivatives, enabling detection at picomole levels.[13][14][15]

Reaction Scheme: Dansylation of the Phenolic Hydroxyl Group

Analyte Analyte (-OH) Product Fluorescent Dansyl-Adduct Analyte->Product DansylCl Dansyl Chloride DansylCl->Product Buffer Alkaline Buffer (pH 9.5-10.5) Buffer->Analyte Deprotonates -OH to form nucleophile

Caption: The dansylation reaction requires an alkaline pH.

Protocol 3.1: Fluorescent Labeling with Dansyl Chloride

Causality: The derivatization mechanism is a nucleophilic substitution. Under alkaline conditions (pH 9.5-10.5), the phenolic hydroxyl group is deprotonated, forming a potent nucleophile.[15] This phenoxide ion then attacks the electrophilic sulfur atom of the dansyl chloride, displacing the chloride and forming a stable sulfonamide bond.[15] The reaction is performed in the dark as the dansyl derivatives can be light-sensitive.

Protocol Steps:

  • Preparation: Place up to 100 µL of the aqueous or organic sample solution into a 1.5 mL microcentrifuge tube. If the sample is in an organic solvent, evaporate it to dryness and reconstitute in 100 µL of 100 mM sodium bicarbonate buffer (pH 10.0).

  • Reagent Addition: Add 100 µL of a freshly prepared Dansyl Chloride solution (e.g., 2 mg/mL in acetone).

  • Reaction: Vortex the tube briefly, then incubate at 60°C for 45 minutes in the dark (e.g., by wrapping the tube in aluminum foil).[16]

  • Quenching: To consume excess dansyl chloride, add 20 µL of a quenching solution (e.g., 250 mM NaOH) and incubate for an additional 10 minutes.[16] Some protocols may use a primary amine like proline for this step.

  • Neutralization: Add 20 µL of 2M formic acid to neutralize the solution.[16]

  • Filtration & Analysis: Filter the resulting solution through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for analysis by reversed-phase HPLC with fluorescence detection (e.g., Excitation: ~340 nm, Emission: ~525 nm).

Summary of Derivatization Strategies

The choice of derivatization reagent is dictated by the analytical instrumentation available and the specific goals of the assay.

Strategy Primary Target Group Assay Compatibility Key Advantages Considerations
Silylation (BSTFA) Phenolic -OH, Lactam -NHGC-MS, GC-FIDExcellent for increasing volatility; powerful and versatile reagents available.[8][9]Derivatives are moisture-sensitive; requires strictly anhydrous conditions.[4]
Acylation (TFAA) Phenolic -OH, Lactam -NHGC-MS, GC-ECDProduces stable derivatives; fluorinated groups greatly enhance ECD sensitivity.[10][11]Reagents and byproducts are corrosive and must be removed before analysis.
Fluorescent Labeling (Dansyl-Cl) Phenolic -OHHPLC-Fluorescence, LC-MSDramatically increases sensitivity (femtomole range); robust and well-established chemistry.[13][15]Reaction kinetics can be matrix-dependent; derivatives may be light-sensitive.

Conclusion

The derivatization of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one is a critical step for enabling its robust and sensitive analysis by modern chromatographic techniques. Silylation with BSTFA is a highly effective method for preparing the molecule for GC-MS analysis by increasing its volatility. For assays requiring the utmost sensitivity, pre-column derivatization with dansyl chloride provides a fluorescent tag that allows for trace-level quantification by HPLC. By understanding the chemical principles behind each protocol, researchers can confidently select and optimize the appropriate derivatization strategy to achieve their analytical objectives.

References

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Application

Application Notes and Protocols for Efficacy Testing of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Isoindolinone Scaffold The isoindolinone core structure is a privileged scaffold in medicinal chemistry, form...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Isoindolinone Scaffold

The isoindolinone core structure is a privileged scaffold in medicinal chemistry, forming the basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of this versatile heterocycle have been investigated for their potential as anti-cancer, anti-inflammatory, and neuroprotective agents.[2][3] Notably, certain isoindolinone-containing molecules have emerged as potent inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway.[4] Inhibition of PARP has proven to be a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1 or BRCA2 mutations.[4]

This document provides a comprehensive experimental framework for the efficacy testing of a novel compound, 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one . Given the established precedent within the isoindolinone class, the following protocols are designed to rigorously evaluate its potential as an anti-cancer agent, with a primary hypothesis centered on the inhibition of the PARP signaling pathway. This guide will detail a tiered approach, from initial in vitro target engagement and cellular activity to in vivo validation in preclinical models of cancer.

Part 1: In Vitro Efficacy and Mechanism of Action Elucidation

The initial phase of efficacy testing is focused on determining the compound's activity at the molecular and cellular levels. This involves a systematic progression from broad-spectrum viability screening to more focused mechanistic studies.

Tier 1: Primary Screening for Bioactivity

The first step is to ascertain whether 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one exhibits cytotoxic or cytostatic effects against cancer cells and to determine its potency.

Rationale: A broad screening across a diverse panel of cancer cell lines can reveal initial clues about the compound's spectrum of activity and potential selectivity. It is crucial to include cell lines with known genetic backgrounds, particularly those with and without defects in DNA repair pathways (e.g., BRCA1/2 mutations) to test the hypothesis of synthetic lethality.

Methodology:

  • Cell Line Panel: Select a panel of 10-20 human cancer cell lines representing different tumor types (e.g., breast, ovarian, prostate, pancreatic). Include pairs of cell lines that are isogenic except for a specific DNA repair gene (e.g., BRCA1-mutant vs. BRCA1-wildtype).

  • Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10-point serial dilution of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one, typically ranging from 100 µM to 1 nM. Add the compound dilutions to the cells and incubate for 72 hours.

  • Viability Assessment: Utilize a luminescent-based cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the luminescence readings to vehicle-treated controls. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each cell line using non-linear regression analysis.

Data Presentation:

Cell LineCancer TypeBRCA1/2 StatusIC50 (µM) of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
HCC1937BreastBRCA1 mutantExample: 0.5
MDA-MB-231BreastBRCA wild-typeExample: >50
CAPAN-1PancreaticBRCA2 mutantExample: 0.8
PANC-1PancreaticBRCA wild-typeExample: >50
OVCAR-3OvarianBRCA wild-typeExample: 25
KuramochiOvarianBRCA2 mutantExample: 1.2
Tier 2: Target Engagement and Mechanistic Confirmation

If the primary screening indicates potent and selective activity, particularly in DNA repair-deficient cell lines, the next step is to confirm direct engagement with the hypothesized target (PARP) and elucidate the downstream cellular consequences.

Rationale: A cell-free biochemical assay is the most direct method to determine if the compound inhibits PARP enzymatic activity and to quantify its potency (IC50) against the purified enzyme.

Methodology:

  • Assay Principle: Utilize a commercially available PARP assay kit, which typically measures the incorporation of biotinylated NAD+ onto histone proteins by PARP1 or PARP2.[5]

  • Procedure:

    • Coat a 96-well plate with histone proteins.

    • Add recombinant human PARP1 or PARP2 enzyme.

    • Add a serial dilution of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one.

    • Initiate the reaction by adding a mixture of biotinylated NAD+ and activated DNA.

    • Incubate to allow for PARylation.

    • Wash away excess reagents and add streptavidin-horseradish peroxidase (HRP) to detect the biotinylated PAR chains.

    • Add a chemiluminescent HRP substrate and measure the signal using a luminometer.

  • Data Analysis: Calculate the percent inhibition relative to vehicle controls and determine the IC50 value.

Rationale: This assay confirms that the compound can penetrate the cell membrane and inhibit PARP activity within a cellular context.

Methodology:

  • Cell Treatment: Seed a sensitive cell line (e.g., HCC1937) in a 96-well plate. Treat with a dose range of the test compound for 1-2 hours.

  • Induce DNA Damage: Briefly expose the cells to a DNA-damaging agent like hydrogen peroxide (H2O2) to stimulate PARP activity.

  • Cell Lysis and PAR Detection: Lyse the cells and use an ELISA-based method to quantify the levels of poly(ADP-ribose) (PAR) polymers.

  • Data Analysis: Normalize PAR levels to a positive control (H2O2 alone) and a negative control (no H2O2). Calculate the IC50 for cellular PARP inhibition.

Rationale: Inhibition of PARP leads to the accumulation of unresolved single-strand breaks, which are converted into toxic double-strand breaks (DSBs) during replication. Measuring markers of DSBs, such as phosphorylated H2AX (γH2AX), provides evidence of the compound's mechanism of action.

Methodology (Immunofluorescence for γH2AX):

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with the compound at its IC50 concentration for 24-48 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.

  • Immunostaining: Block non-specific binding sites and incubate with a primary antibody against γH2AX. Follow with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.

Workflow for In Vitro Efficacy Testing

G cluster_0 Tier 1: Bioactivity Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Decision Gate a Select Diverse Cancer Cell Line Panel (including BRCA mutant/wild-type pairs) b Perform 10-point Dose-Response Cell Viability Assay (72h) a->b c Calculate IC50 Values b->c d PARP1/2 Biochemical Assay (Determine enzymatic IC50) c->d If potent & selective e Cellular PAR Assay (Confirm target engagement in cells) d->e f γH2AX Immunofluorescence (Measure DNA double-strand breaks) e->f g Apoptosis Assay (Annexin V/PI) (Quantify cell death) f->g h Cell Cycle Analysis (Assess cell cycle arrest) f->h i Proceed to In Vivo Studies? g->i h->i

Caption: A tiered workflow for the in vitro evaluation of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one.

Part 2: In Vivo Efficacy Assessment in Preclinical Models

Positive in vitro data warrants progression to in vivo studies to evaluate the compound's anti-tumor efficacy, tolerability, and pharmacodynamic effects in a whole-animal system.

Model Selection

The choice of animal model is critical for the clinical relevance of the findings.[6]

  • Cell Line-Derived Xenografts (CDX): These models are generated by implanting human cancer cell lines into immunodeficient mice.[6] They are useful for initial efficacy testing. It is recommended to use a pair of cell lines tested in vitro, such as a BRCA-mutant line (e.g., HCC1937) and a BRCA-wild-type line (e.g., MDA-MB-231), to confirm the synthetic lethal phenotype in vivo.

  • Patient-Derived Xenografts (PDX): PDX models are created by implanting tumor fragments from a patient directly into immunodeficient mice.[6] These models better recapitulate the heterogeneity and architecture of human tumors and are considered more predictive of clinical outcomes.[7]

Protocol 2.1: Xenograft Efficacy Study

Rationale: This study aims to determine if systemic administration of the compound can inhibit tumor growth in a preclinical setting and to assess its safety profile.

Methodology:

  • Animal Model: Use female athymic nude or NSG mice, 6-8 weeks old.

  • Tumor Implantation:

    • CDX: Inject 5-10 million cells (e.g., HCC1937) subcutaneously into the flank of each mouse.

    • PDX: Implant a small fragment (2-3 mm³) of a well-characterized, BRCA-mutant breast or ovarian cancer PDX model subcutaneously.

  • Tumor Growth and Randomization: Monitor tumor growth using digital calipers. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2: 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one (Dose 1, e.g., 25 mg/kg)

    • Group 3: 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one (Dose 2, e.g., 50 mg/kg)

    • Group 4: Positive control (e.g., a clinically approved PARP inhibitor like Olaparib)

  • Dosing and Monitoring: Administer the treatments daily via oral gavage for 21-28 days. Measure tumor volume twice weekly and body weight three times weekly.

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI). The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³).

    • Secondary: Body weight change (as a measure of toxicity), overall survival.

  • Data Analysis: Plot mean tumor volume versus time for each group. Calculate TGI for each treatment group. Perform statistical analysis (e.g., ANOVA) to determine significance.

Hypothetical Signaling Pathway

G cluster_0 cluster_1 cluster_2 cluster_3 BRCA Deficient Cell SSB Single-Strand Break (SSB) PARP PARP1/2 SSB->PARP recruits BER Base Excision Repair PARP->BER facilitates StalledFork Replication Fork Stalling PARP->StalledFork inhibition leads to Drug 6-hydroxy-5-methyl- 2,3-dihydro-1H-isoindol-1-one Drug->PARP inhibits DSB Double-Strand Break (DSB) StalledFork->DSB HR_Repair Homologous Recombination Repair (e.g., BRCA1/2) DSB->HR_Repair repaired by Apoptosis Apoptosis DSB->Apoptosis leads to HR_Repair_Inactive HR Repair Deficient

Caption: Hypothesized mechanism of action: PARP inhibition leading to synthetic lethality in BRCA-deficient cells.

Protocol 2.2: Pharmacodynamic (PD) Biomarker Analysis

Rationale: To confirm that the observed anti-tumor efficacy is due to the intended mechanism of action, it is essential to measure target engagement and downstream signaling in the tumor tissue.

Methodology:

  • Satellite Group: Include a satellite group of tumor-bearing animals for each treatment arm (n=3-4 per group).

  • Tissue Collection: At a specific time point after the final dose (e.g., 4 hours), euthanize the satellite animals and harvest the tumors.

  • Sample Processing: A portion of each tumor should be flash-frozen for biochemical analysis, and another portion fixed in formalin for immunohistochemistry (IHC).

  • Analysis:

    • Western Blot/ELISA: Prepare lysates from the frozen tumors and measure the levels of PAR polymers to assess PARP inhibition.

    • Immunohistochemistry (IHC): Stain the fixed tumor sections for γH2AX to quantify DNA damage in situ.

Expected Pharmacodynamic Readouts

BiomarkerMethodExpected Result in Treated Tumors
Poly(ADP-ribose) (PAR)ELISA / IHCSignificant Decrease
Phospho-H2AX (γH2AX)IHC / Western BlotSignificant Increase
Cleaved Caspase-3IHCSignificant Increase

Conclusion and Future Directions

This comprehensive guide outlines a robust, tiered strategy for evaluating the preclinical efficacy of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one as a potential anti-cancer therapeutic. The proposed experiments are designed to not only assess its anti-tumor activity but also to build a strong, data-driven case for its mechanism of action, centered on the hypothesis of PARP inhibition and synthetic lethality. Positive and consistent data across these in vitro and in vivo platforms would provide a solid foundation for advancing this novel isoindolinone derivative into further preclinical development, including formal toxicology studies and IND-enabling research.

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  • Mikstacka, R., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules. Available at: [Link]

  • Szostak, G., et al. (2022). Development of Mitochondria-Targeted PARP Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Wang, H., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, X., et al. (2022). Isoindolinone compounds, and uses thereof. Google Patents.
  • ResearchGate. (n.d.). In Vivo Pharmacology Models for Cancer Target Research. ResearchGate. Available at: [Link]

  • Robert, J., et al. (2015). Abstract 834: In vivo, ex vivo, and in vitro (2D and 3D) tumor models: Uses, strengths and limitations. Cancer Research. Available at: [Link]

  • Charles River Laboratories. (n.d.). Cancer Models. Charles River Laboratories. Available at: [Link]

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Method

Application Notes &amp; Protocols for In Vivo Studies of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one

A Strategic Guide to Determining Preclinical Dosage and Efficacy for a Novel Isoindolinone Compound Authored by: A Senior Application Scientist Introduction: The Therapeutic Potential of the Isoindolinone Scaffold The is...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide to Determining Preclinical Dosage and Efficacy for a Novel Isoindolinone Compound

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of the Isoindolinone Scaffold

The isoindolinone core structure is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities. These activities span anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Given this therapeutic promise, novel isoindolinone derivatives such as 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one are of significant interest for drug development.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish an appropriate dosage and conduct initial in vivo efficacy studies for this novel compound. Since specific in vivo data for "6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one" is not yet publicly available, this document will serve as a detailed, experience-driven roadmap for the necessary preclinical investigations. The protocols herein are designed to be self-validating and are grounded in established preclinical research principles.[1][2]

Part 1: Foundational In Vitro Characterization

Before embarking on in vivo studies, a thorough in vitro characterization of the compound is essential to establish its biological activity and a preliminary safety profile.

Target Engagement and Potency

The initial step is to identify the molecular target(s) of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one. Based on the known activities of the isoindolinone class, relevant assays could include:

  • Enzyme Inhibition Assays: For example, cyclooxygenase (COX-1/COX-2) or lipoxygenase (LOX) assays if anti-inflammatory effects are hypothesized.

  • Receptor Binding Assays: To determine affinity for specific cellular receptors.

  • Cell-Based Reporter Assays: To measure the modulation of signaling pathways (e.g., NF-κB for inflammation).

The output of these assays will be crucial metrics like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), which quantify the compound's potency.

Cellular Activity and Cytotoxicity

It is critical to assess the compound's effect on whole cells. This involves:

  • Cell Proliferation/Viability Assays (e.g., MTT, XTT): To determine the concentration at which the compound becomes cytotoxic (CC50).[3] This is vital for establishing a therapeutic window.

  • Functional Cellular Assays: For instance, measuring the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from lipopolysaccharide (LPS)-stimulated macrophages.

A desirable compound will show high potency in functional assays at concentrations well below its cytotoxic threshold.

Part 2: Designing the In Vivo Study: A Step-by-Step Approach

The transition from in vitro to in vivo studies must be systematic and adhere to ethical guidelines for animal research, often referred to as the "3Rs": Replacement, Reduction, and Refinement.[4] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

G cluster_0 In Vitro & Pre-formulation cluster_1 In Vivo Studies In Vitro Characterization In Vitro Characterization Vehicle Formulation Vehicle Formulation In Vitro Characterization->Vehicle Formulation Physicochemical Properties Dose-Range Finding Dose-Range Finding Vehicle Formulation->Dose-Range Finding Solubility & Stability Data Efficacy Study Efficacy Study Dose-Range Finding->Efficacy Study MTD & Dose Selection

Figure 1: A simplified workflow for transitioning from in vitro characterization to in vivo efficacy studies.

Vehicle Formulation: The Foundation of Reliable Dosing

The choice of a suitable vehicle for in vivo administration is critical for ensuring consistent and accurate dosing.[5] For a novel, poorly soluble small molecule, a multi-component system may be necessary.[6]

Protocol for Vehicle Screening:

  • Solubility Assessment:

    • Assess the solubility of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one in a panel of common, well-tolerated vehicles (e.g., saline, PBS, 5% DMSO in saline, 10% Cremophor EL in saline, 0.5% methylcellulose).

    • If solubility is insufficient, test co-solvents such as polyethylene glycol 300 (PEG300) or propylene glycol. A common combination for oral gavage is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7]

  • Stability Testing:

    • Prepare the final formulation and assess the compound's stability at room temperature and 4°C over a typical experimental timeframe (e.g., 4-8 hours). This ensures the compound does not precipitate or degrade before administration.

  • Dose-ability:

    • Ensure the final formulation can be easily and accurately drawn into a syringe and administered (e.g., via oral gavage or intraperitoneal injection).[8]

Protocol: Acute Toxicity and Dose-Range Finding Study

The primary goal of this initial in vivo study is to determine the Maximum Tolerated Dose (MTD) and to establish a safe dose range for subsequent efficacy studies.[9][10][11] The OECD 423 guideline (Acute Toxic Class Method) provides a robust and ethical framework for this.[12][13][14]

Experimental Design:

  • Animal Model: Swiss albino or BALB/c mice (female, 6-8 weeks old). Typically, one sex is used for acute toxicity studies to reduce animal numbers.[12]

  • Housing: Standard conditions (22 ± 3°C, 12-hour light/dark cycle, ad libitum access to food and water).[15]

  • Groups:

    • Group 1: Vehicle control

    • Group 2-5: Progressively increasing doses of the test compound (e.g., 5, 50, 300, 2000 mg/kg). The starting doses are selected based on OECD guidelines.[12]

  • Number of Animals: 3 animals per group.[12]

  • Route of Administration: Oral gavage is a common starting point for small molecules.

Step-by-Step Protocol:

  • Acclimatization: Allow animals to acclimate to the facility for at least 5 days before the experiment.

  • Fasting: Fast the animals overnight (with access to water) before dosing.

  • Dosing:

    • Accurately weigh each animal.

    • Administer a single dose of the vehicle or the test compound formulation via oral gavage. The volume is typically 10 mL/kg.

  • Observation:

    • Observe the animals continuously for the first 30 minutes, then periodically for the first 24 hours, paying close attention during the first 4 hours.[16]

    • Record any signs of toxicity, such as changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Note any tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.

    • Continue daily observations for 14 days.[16]

  • Data Collection:

    • Record body weight on days 0, 7, and 14.

    • Record any morbidity or mortality.

  • Endpoint: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to look for any organ abnormalities.

Dose Group (mg/kg) Number of Animals Mortality Clinical Signs of Toxicity Body Weight Change (Day 14)
Vehicle30/3None observed+ 8%
530/3None observed+ 7%
5030/3None observed+ 6%
30030/3Mild, transient lethargy at 2-4 hours post-dose+ 5%
200031/3 at 48 hoursSignificant lethargy, ruffled fur, ~15% body weight loss in survivors- 10% (survivors)
Table 1: Example data from a dose-range finding study.

From this hypothetical data, the MTD could be established at 300 mg/kg, as this is the highest dose that did not cause significant distress or mortality. Doses for the efficacy study would then be selected below this level (e.g., 30, 100, and 300 mg/kg).

Part 3: In Vivo Efficacy Evaluation

With a safe dose range established, the next step is to assess the compound's efficacy in a relevant disease model. Given the common anti-inflammatory properties of isoindolinones, a murine model of LPS-induced inflammation is an excellent choice.[17][18]

Protocol: LPS-Induced Inflammation Model in Mice

This model is widely used to screen for compounds that can suppress the acute inflammatory response, particularly the production of pro-inflammatory cytokines.

G Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Day -5 to -1 Pre-treatment Pre-treatment Grouping->Pre-treatment Day 0 (T = -1h) LPS Challenge LPS Challenge Pre-treatment->LPS Challenge Day 0 (T = 0h) Blood Collection Blood Collection LPS Challenge->Blood Collection Day 0 (T = +2h) Cytokine Analysis Cytokine Analysis Blood Collection->Cytokine Analysis ELISA

Figure 2: Experimental workflow for the LPS-induced inflammation model.

Experimental Design:

  • Animal Model: BALB/c mice (male or female, 8-10 weeks old).

  • Groups (n=8-10 per group):

    • Group 1: Naive (No treatment)

    • Group 2: Vehicle + Saline

    • Group 3: Vehicle + LPS

    • Group 4: Dexamethasone (positive control, e.g., 5 mg/kg) + LPS

    • Group 5: Test Compound (Low Dose, e.g., 30 mg/kg) + LPS

    • Group 6: Test Compound (Mid Dose, e.g., 100 mg/kg) + LPS

    • Group 7: Test Compound (High Dose, e.g., 300 mg/kg) + LPS

  • Route of Administration: Test compound and vehicle administered orally (p.o.); LPS administered intraperitoneally (i.p.).

Step-by-Step Protocol:

  • Acclimatization: Acclimate mice for at least one week before the experiment.

  • Pre-treatment: Administer the vehicle, Dexamethasone, or varying doses of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one by oral gavage. This is typically done 1 hour before the inflammatory challenge.

  • Inflammatory Challenge: Administer lipopolysaccharide (LPS from E. coli, 1 mg/kg) via intraperitoneal injection to all groups except the Naive and Vehicle + Saline groups.

  • Blood Collection: At a peak time point for cytokine release (commonly 2 hours post-LPS), collect blood via cardiac puncture or retro-orbital sinus under terminal anesthesia.

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Cytokine Analysis:

    • Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Data Analysis and Interpretation
  • Statistical Analysis: Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the Vehicle + LPS control group. A p-value of <0.05 is typically considered statistically significant.

  • Endpoint Evaluation: A dose-dependent reduction in the levels of TNF-α, IL-6, or other relevant cytokines in the plasma of compound-treated groups compared to the vehicle-treated LPS group would indicate a positive anti-inflammatory effect.

Treatment Group Dose (mg/kg) Plasma TNF-α (pg/mL) % Inhibition
Vehicle + Saline-50 ± 15-
Vehicle + LPS-2500 ± 3500%
Dexamethasone + LPS5400 ± 90 84%
Compound (Low) + LPS301800 ± 250*28%
Compound (Mid) + LPS1001100 ± 180**56%
Compound (High) + LPS300650 ± 12074%
Table 2: Example efficacy data from an LPS-induced inflammation model. Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle + LPS group.

Conclusion

This guide provides a robust and scientifically grounded framework for the initial in vivo evaluation of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one. By following a systematic approach—from foundational in vitro characterization and careful vehicle formulation to a structured dose-range finding study and a relevant efficacy model—researchers can efficiently and ethically determine the therapeutic potential and appropriate dosage of this novel compound. The successful execution of these protocols will generate the critical data needed to justify further preclinical development and, ultimately, to advance a promising new chemical entity toward clinical application.

References

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). National Institutes of Health (NIH). [Link]

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023). Journal of Ethnopharmacology. [Link]

  • Dose Range Finding Studies. Charles River Laboratories. [Link]

  • OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity - Acute Toxic Class Method. (2001). Organisation for Economic Co-operation and Development. [Link]

  • Step 2: Preclinical Research. (2018). U.S. Food and Drug Administration (FDA). [Link]

  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. (2019). ResearchGate. [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]

  • General Principles of Preclinical Study Design. (2018). National Institutes of Health (NIH). [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). SciELO. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience. [Link]

  • How to determine the dosage of in vivo study? (2021). ResearchGate. [Link]

  • Animal Dosing Vehicle Selection. Crystal Pharmatech Co., Ltd.. [Link]

  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. (2024). Journal of Pharmaceutical Sciences. [Link]

  • In Vivo Assay Guidelines. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Designing an In Vivo Preclinical Research Study. (2022). MDPI. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). ResearchGate. [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • In vivo tumor models. Stanford Medicine. [Link]

  • Dose-ranging study. Wikipedia. [Link]

  • A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. (2016). ResearchGate. [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]

  • Acute Toxicity. The Joint Research Centre - European Union. [Link]

  • Practical considerations for optimal designs in clinical dose finding studies. (2013). National Institutes of Health (NIH). [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). MDPI. [Link]

  • Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. (2016). AACR Journals. [Link]

  • Xenograft Models For Drug Discovery. Reaction Biology. [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. [Link]

  • In vivo preclinical models for immune-mediated inflammatory disease drug development. Labcorp. [Link]

  • Correlation of Polymer–drug Composition with Micelle Properties, Performance, and Cytotoxicity for the Oligoelectrolyte-mediated pH-triggered Release of Hydrophobic Drugs. (2019). MDPI. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • Acute Toxicity Studies | OECD 420 and OECD 423. (2020). YouTube. [Link]

  • Acute Toxicity by OECD Guidelines. (2015). Slideshare. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one

Welcome to the technical support guide for the synthesis of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The isoindolinone scaffold is a privileged structure in medicinal chemistry, and optimizing its synthesis is crucial for efficient drug discovery pipelines.[1] This guide presents a plausible synthetic route and addresses the common challenges encountered, aiming to improve your experimental outcomes and yield.

Proposed Synthetic Pathway & Protocol

G cluster_0 Step 1: Ortho-Formylation cluster_1 Step 2: Selective Oxidation cluster_2 Step 3: Reductive Cyclization A 2,5-Dimethylphenol B 2-Hydroxy-3,6- dimethylbenzaldehyde A->B  Reimer-Tiemann Reaction (CHCl3, NaOH) C 2-Formyl-6-hydroxy- 5-methylbenzoic Acid B->C  KMnO4, Base D 6-Hydroxy-5-methyl-2,3-dihydro- 1H-isoindol-1-one (Target) C->D  NH4OAc, H2, Pd/C G start Low Yield in Final Product (Step 3) q1 Analyze Crude Product by LCMS/NMR. What is the major component? start->q1 opt1 Starting Material (Keto-Acid) q1->opt1 opt2 Intermediate (Amino-Acid) q1->opt2 opt3 Target Product + Many Impurities q1->opt3 sol1 Problem: Ineffective Reduction - Check H2 pressure. - Use fresh Pd/C catalyst. - Increase reaction time/temp. opt1->sol1 sol2 Problem: Incomplete Cyclization - Re-subject isolated amino-acid  to thermal cyclization (e.g., heat  in toluene with Dean-Stark). - Ensure anhydrous conditions. opt2->sol2 sol3 Problem: Poor Purification - Try reverse-phase chroma. - Use mixed-solvent recrystallization. - Attempt acid-base extraction. opt3->sol3

Sources

Optimization

Technical Support Center: Stability of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one in Solution

Welcome to the technical support center for 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address common stab...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address common stability challenges encountered when working with this compound in solution. By understanding the chemical liabilities of its phenolic and lactam moieties, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My solution of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one is changing color (e.g., turning yellow/brown) over time. What is causing this?

Answer: The observed color change is a strong indicator of oxidative degradation of the phenolic hydroxyl group. Phenolic compounds are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions.[1] This process often leads to the formation of colored quinone-type structures.

Causality: The hydroxyl group on the benzene ring is an electron-donating group, making the aromatic ring more susceptible to oxidation. The presence of a methyl group can also slightly influence the electron density of the ring.

Troubleshooting Steps:

  • Solvent Degassing: Before preparing your solution, degas the solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method.

  • Use of Antioxidants: Consider adding a small amount of an antioxidant to your solution. Common choices for pharmaceutical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.[2]

  • Chelating Agents: If metal ion catalysis is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from participating in redox reactions.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light, as photo-oxidation can be a significant degradation pathway.[3]

  • pH Control: The rate of oxidation of phenols can be pH-dependent. Generally, phenolic compounds are more stable at acidic pH.[4] Buffering your solution to a slightly acidic pH (e.g., pH 4-6) may improve stability.

FAQ 2: I am observing a decrease in the concentration of my compound over time, even when stored in the dark and under an inert atmosphere. What could be the reason?

Answer: A decrease in concentration under these conditions suggests that hydrolysis of the lactam ring may be occurring. Lactams are cyclic amides and can be susceptible to cleavage by water, a reaction that is often catalyzed by acidic or basic conditions.[5]

Causality: The carbonyl group of the lactam is electrophilic and can be attacked by nucleophiles, such as water. This leads to the opening of the five-membered ring to form an amino acid derivative. This hydrolysis is often accelerated at pH values away from neutral.

Troubleshooting Steps:

  • pH Optimization: The stability of lactams is highly pH-dependent. While phenols are more stable at acidic pH, extreme pH in either direction can catalyze lactam hydrolysis. Therefore, a careful pH stability study is recommended. A pH range of 4-6 is often a good starting point for balancing phenolic stability and minimizing lactam hydrolysis.[5][6]

  • Solvent Selection: If your experimental design allows, consider using a non-aqueous or a mixed solvent system with a lower water activity to reduce the rate of hydrolysis.

  • Temperature Control: Hydrolysis is a chemical reaction with a rate that is dependent on temperature. Storing your solutions at lower temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C) will significantly slow down the rate of hydrolysis.

  • Aprotic Solvents: For long-term storage of the solid compound, ensure it is kept in a desiccated environment. For stock solutions, consider using anhydrous aprotic solvents like DMSO or DMF, and store them at low temperatures.

Visualizing Degradation: Potential Pathways

To better understand the stability challenges, the following diagram illustrates the two primary degradation pathways for 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one.

cluster_0 Oxidative Degradation cluster_1 Hydrolytic Degradation A 6-hydroxy-5-methyl- 2,3-dihydro-1H-isoindol-1-one B Phenoxy Radical Intermediate A->B O2, light, metal ions C Quinone-type Degradation Products (Colored) B->C Further Oxidation D 6-hydroxy-5-methyl- 2,3-dihydro-1H-isoindol-1-one E Ring-Opened Amino Acid Derivative D->E H2O (acid or base catalyzed)

Caption: Potential degradation pathways for 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one.

Troubleshooting Guide: A Step-by-Step Protocol for Stability Assessment

For a systematic evaluation of the stability of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one in your specific experimental conditions, a forced degradation study is recommended.[7][8] This will help you identify the critical factors affecting its stability and develop appropriate handling and storage protocols.

Experimental Protocol: Forced Degradation Study

Objective: To determine the stability of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one under various stress conditions.

Materials:

  • 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., pH 2, 4, 7, 9, 12)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)

  • Photostability chamber

  • Temperature-controlled incubator/oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60 °C) for a defined period.

    • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[7]

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Data Presentation:

Stress ConditionTime (hours)% Remaining Parent CompoundPeak Area of Degradant 1Peak Area of Degradant 2
0.1 M HCl, 60 °C010000
2
4
8
24
0.1 M NaOH, RT010000
2
4
3% H₂O₂, RT010000
2
4
60 °C (Solution)010000
24
Photostability010000
(ICH Q1B)

Workflow for Troubleshooting Stability Issues

The following diagram outlines a logical workflow for identifying and mitigating stability problems with 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one.

A Observe Instability (e.g., color change, loss of concentration) B Hypothesize Degradation Pathway A->B C Oxidation of Phenol B->C D Hydrolysis of Lactam B->D E Implement Mitigation Strategies for Oxidation C->E F Implement Mitigation Strategies for Hydrolysis D->F G Degas Solvents Add Antioxidants Use Chelators Protect from Light E->G I Perform Forced Degradation Study E->I H Optimize pH Control Temperature Use Aprotic/Anhydrous Solvents F->H F->I J Analyze Results and Refine Protocol I->J K Stable Solution Achieved J->K

Caption: Troubleshooting workflow for stability issues.

References

Sources

Reference Data & Comparative Studies

Validation

"6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one" vs other isoindolinone derivatives

A Comparative Guide to Isoindolinone Derivatives: Spotlight on 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one Introduction: The Versatile Isoindolinone Scaffold The isoindolinone core, a bicyclic structure featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Isoindolinone Derivatives: Spotlight on 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one

Introduction: The Versatile Isoindolinone Scaffold

The isoindolinone core, a bicyclic structure featuring a fused benzene and pyrrolidone ring, is a privileged scaffold in medicinal chemistry. This structural motif is present in a variety of natural products and has been extensively utilized in the development of synthetic therapeutic agents.[1][2] The versatility of the isoindolinone framework allows for chemical modifications that lead to a broad spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory effects.[2][3][4] This guide provides a comparative analysis of a specific derivative, 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one, and places it in the context of other notable isoindolinone-based compounds, with a particular focus on their role as Poly(ADP-ribose) polymerase (PARP) inhibitors.

Featured Compound: 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one

Structure and Synthesis:

Anticipated Biological Activity: A Focus on PARP Inhibition

Given the structural similarities to known isoindolinone-based PARP inhibitors, it is hypothesized that 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one could exhibit inhibitory activity against PARP enzymes.[6][7] The isoindolinone scaffold is known to mimic the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the substrate for PARP enzymes. This allows it to act as a competitive inhibitor at the enzyme's catalytic site.[6] The substituents on the benzene ring, a hydroxyl and a methyl group, are expected to influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

Comparative Analysis with Other Isoindolinone Derivatives

The therapeutic potential of the isoindolinone scaffold extends beyond a single target. Below is a comparison of our featured compound's predicted activity with other isoindolinone derivatives targeting different biological pathways.

1. Isoindolinone-Based PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for DNA repair.[8] Inhibiting these enzymes has proven to be an effective anticancer strategy, especially in tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[6][8] The mechanism, known as synthetic lethality, relies on the fact that cancer cells with impaired HR are highly dependent on PARP-mediated DNA repair for survival. Inhibition of PARP leads to an accumulation of DNA damage and ultimately cell death.[8]

  • Mechanism of Action: PARP Inhibition and Synthetic Lethality The isoindolinone core's structural resemblance to the nicotinamide portion of NAD+ facilitates its binding to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains and hindering the DNA repair process.[6]

PARP_Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell with HR Deficiency DNA_Damage_N DNA Single-Strand Break PARP_N PARP Activation DNA_Damage_N->PARP_N activates BER_N Base Excision Repair PARP_N->BER_N initiates Cell_Survival_N Cell Survival BER_N->Cell_Survival_N leads to HR_N Homologous Recombination HR_N->Cell_Survival_N alternative pathway DNA_Damage_C DNA Single-Strand Break PARP_C PARP DNA_Damage_C->PARP_C BER_Blocked Base Excision Repair (Blocked) PARP_C->BER_Blocked Isoindolinone Isoindolinone PARP Inhibitor Isoindolinone->PARP_C inhibits Apoptosis Apoptosis BER_Blocked->Apoptosis leads to HR_Deficient Deficient Homologous Recombination HR_Deficient->Apoptosis contributes to

Caption: Mechanism of synthetic lethality with isoindolinone-based PARP inhibitors.

  • Structure-Activity Relationship (SAR): The potency and selectivity of isoindolinone PARP inhibitors are highly dependent on the substituents.[9] Modifications to the N-substituent and the benzene ring of the isoindolinone core can significantly impact interactions with the amino acid residues in the PARP catalytic domain. For instance, the introduction of specific functional groups can enhance binding affinity and improve pharmacokinetic properties like blood-brain barrier permeability, which is crucial for treating CNS cancers.[6][7]

Comparative Data for Isoindolinone PARP Inhibitors

CompoundStructureTargetIC50 (nM)Key Features
6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one PARP1 (Predicted)N/AHydroxyl and methyl substitutions may influence potency and selectivity.
A Novel Isoindolinone Derivative (Compound 5a) HDAC165.6Potent histone deacetylase inhibitor with antiproliferative activity.[10]
A Novel Isoindolinone Derivative (Compound 5b) HDAC165.1Potent and selective HDAC1-3 inhibitor with good in vitro antiproliferative activity.[10]
A Novel Isoindolinone Derivative (Compound 13a) HDAC157.9One of the most potent HDAC1 inhibitors in its series.[10]
A Novel Isoindolinone Derivative (Compound 11) HepG2 Cancer Cell Line5890Demonstrates antitumor activity against liver cancer cells.[4]

2. Isoindolinone-Based Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, making them attractive targets for cancer therapy.[10] Several isoindolinone derivatives have been developed as potent HDAC inhibitors.[4][10] For example, compounds 5a, 5b, and 13a from a recent study demonstrated nanomolar IC50 values against HDAC1 and potent antiproliferative activities against various cancer cell lines.[10] This highlights the adaptability of the isoindolinone scaffold to target different classes of enzymes involved in cancer progression.

3. Isoindolinone-Based Cyclooxygenase (COX) Inhibitors

The isoindolinone core is also found in compounds designed to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation.[2][11] Certain isoindoline-1,3-dione derivatives have shown good inhibitory activity against both COX-1 and COX-2.[12][13] The structure-activity relationship studies in this class of compounds indicate that the nature of the substituents on the isoindoline ring system can modulate the selectivity towards COX-1 or COX-2.[13]

Experimental Protocols: Assessing PARP Inhibition

To experimentally validate the predicted PARP inhibitory activity of a novel compound like 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one, a robust and reliable assay is required.

Protocol: In Vitro PARP Activity Assay (Colorimetric)

This protocol is based on the principle of measuring the incorporation of biotinylated Poly (ADP-ribose) onto histone proteins in the presence of a PARP enzyme.

PARP_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - PARP Enzyme - Histone-coated plate - Biotinylated NAD+ - Test Compound Start->Prepare_Reagents Incubate_Compound Incubate PARP enzyme with test compound (10-15 min, RT) Prepare_Reagents->Incubate_Compound Add_Reagents Add reaction mix to histone-coated plate Incubate_Compound->Add_Reagents Incubate_Reaction Incubate for 30-60 min at 30-37°C Add_Reagents->Incubate_Reaction Wash_Plate Wash plate to remove unbound reagents Incubate_Reaction->Wash_Plate Add_Streptavidin_HRP Add Streptavidin-HRP Wash_Plate->Add_Streptavidin_HRP Incubate_SA_HRP Incubate for 30 min at RT Add_Streptavidin_HRP->Incubate_SA_HRP Wash_Plate_2 Wash plate Incubate_SA_HRP->Wash_Plate_2 Add_Substrate Add TMB Substrate Wash_Plate_2->Add_Substrate Incubate_Substrate Incubate in dark (15-30 min) Add_Substrate->Incubate_Substrate Add_Stop_Solution Add Stop Solution Incubate_Substrate->Add_Stop_Solution Read_Absorbance Read absorbance at 450 nm Add_Stop_Solution->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for a colorimetric in vitro PARP activity assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents, including the PARP enzyme, a histone-coated microplate, biotinylated NAD+, and various concentrations of the test compound (e.g., 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one).

  • Compound Incubation: In a separate tube, pre-incubate the PARP enzyme with the test compound for 10-15 minutes at room temperature to allow for binding.[14]

  • Reaction Initiation: Add the PARP/compound mixture and the biotinylated NAD+ to the histone-coated microplate wells.

  • Reaction Incubation: Incubate the plate for 30-60 minutes at 30-37°C to allow the PARP-catalyzed reaction to occur.[14]

  • Washing: Wash the plate multiple times with a wash buffer to remove any unbound reagents.

  • Detection: Add Streptavidin-HRP (Horseradish Peroxidase) to the wells and incubate for 30 minutes at room temperature. The streptavidin will bind to the biotinylated ADP-ribose incorporated onto the histones.

  • Substrate Addition: After another wash step, add a colorimetric HRP substrate (e.g., TMB).

  • Signal Development and Measurement: Allow the color to develop, then add a stop solution and measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the PARP inhibitory activity of the test compound.

Conclusion and Future Directions

The isoindolinone scaffold is a remarkably versatile platform for the design of potent and selective inhibitors of various therapeutic targets. While specific experimental data for 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one is not yet widely published, its structural features suggest it is a promising candidate for investigation as a PARP inhibitor.

The comparative analysis with other isoindolinone derivatives targeting HDACs and COX enzymes underscores the chemical tractability of this core structure. Future research should focus on the synthesis and comprehensive biological evaluation of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one. Key studies should include in vitro enzyme inhibition assays against a panel of PARP enzymes to determine its potency and selectivity, as well as cell-based assays to assess its anticancer activity. Further optimization of the substituents on the isoindolinone ring could lead to the development of novel and highly effective therapeutic agents.

References

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. Available at: [Link]

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  • Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. ACS Publications. Available at: [Link]

  • INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark. Available at: [Link]

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Comparative

A Comparative Guide to the Biological Validation of Isoindolinone-Based PARP1 Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of isoindolinone-based Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. W...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of isoindolinone-based Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. We will utilize the potent and stereospecific isoindolinone inhibitor, NMS-P515 , as our primary compound of interest and compare its performance against two clinically relevant PARP inhibitors, Olaparib and Talazoparib . This guide is designed to be an in-depth technical resource, emphasizing the causality behind experimental choices and ensuring the trustworthiness of the described protocols.

Introduction: The Significance of PARP1 Inhibition and the Rise of Isoindolinones

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage.[1][2] It acts as a primary sensor for DNA single-strand breaks (SSBs), and upon detection, it catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins.[1][3] This process, known as PARylation, facilitates the recruitment of DNA repair machinery to the site of damage.[3][4]

Inhibition of PARP1 has emerged as a successful therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[5] This concept, known as synthetic lethality, exploits the cell's reliance on PARP1-mediated DNA repair in the absence of a functional HRR pathway. The isoindolinone scaffold has been identified as a promising pharmacophore for the development of potent and selective PARP1 inhibitors.[1] This guide will focus on validating the biological activity of a novel isoindolinone-based PARP1 inhibitor, NMS-P515, in comparison to established clinical benchmarks.

Comparative Analysis of PARP1 Inhibitors

A critical aspect of validating a new compound is to benchmark its performance against existing alternatives. Here, we compare the reported inhibitory activities of NMS-P515, Olaparib, and Talazoparib.

CompoundChemical ScaffoldPARP1 IC50 / KdCellular Potency (IC50)Key Features
NMS-P515 IsoindolinoneKd: 16 nM[1][6][7]27 nM (HeLa cells)[1][6][7]Stereospecific PARP-1 inhibitor with a novel isoindolinone core.[1]
Olaparib Phthalazinone~1-5 nM (biochemical)4.2 - 19.8 µM (various breast cancer cell lines)[8][9]First-in-class FDA-approved PARP inhibitor.[10]
Talazoparib Fluorobenzoyl-dihydroisoquinolinone0.57 nM[10][11]Sub-nanomolar to low nanomolar rangeHighly potent PARP1/2 inhibitor, known for its strong PARP trapping ability.[5][10]

Expert Insights: The data clearly positions NMS-P515 as a highly potent PARP1 inhibitor, with a cellular IC50 in the nanomolar range, comparable to the highly potent Talazoparib and significantly more potent in a cellular context than the first-generation inhibitor Olaparib. The isoindolinone scaffold of NMS-P515 represents a distinct chemical entity compared to the established phthalazinone and fluoro-benzoyl-dihydroisoquinolinone cores of Olaparib and Talazoparib, respectively. This chemical novelty could translate to differences in selectivity, off-target effects, and pharmacokinetic properties, warranting a thorough head-to-head biological validation.

Experimental Validation of PARP1 Inhibitory Activity

To ensure the scientific integrity of our validation, we will employ a standardized and robust experimental protocol. The following section details the methodology for determining the half-maximal inhibitory concentration (IC50) of a test compound against PARP1.

In Vitro PARP1 Activity Assay (Colorimetric)

This assay measures the enzymatic activity of purified PARP1 by quantifying the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

Principle: In the presence of NAD+ and activated DNA, PARP1 catalyzes the PARylation of histone proteins coated on a microplate. The biotinylated PAR chains are then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate. The intensity of the color is directly proportional to PARP1 activity.

Experimental Protocol:

  • Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.

  • Compound Preparation: Prepare a serial dilution of the test compounds (NMS-P515, Olaparib, Talazoparib) in assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).

  • Reaction Initiation: To each well, add the following in order:

    • Assay Buffer

    • Test compound or vehicle

    • Activated DNA

    • Purified human PARP1 enzyme

    • Biotinylated NAD+

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • Washing: Wash the plate multiple times with a wash buffer to remove unbound reagents.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Substrate Addition: After another wash step, add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color development.

  • Reaction Stoppage and Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation System: The inclusion of a known potent inhibitor (like Talazoparib) as a reference standard in every assay run provides an internal validation of the assay's performance and allows for the normalization of results across different experiments.

Cellular PARP Activity Assay (Immunofluorescence)

This assay assesses the ability of a compound to inhibit PARP activity within a cellular context.

Principle: Cells are treated with a DNA damaging agent to induce PARP1 activation and subsequent PARylation. The level of PAR formation is then quantified using immunofluorescence with an anti-PAR antibody.

Experimental Protocol:

  • Cell Culture: Seed cells (e.g., HeLa or a relevant cancer cell line) in a 96-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a predetermined time (e.g., 1 hour).

  • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA damaging agent (e.g., H2O2 or methyl methanesulfonate) for a short period (e.g., 15 minutes).

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent-based buffer.

  • Immunostaining:

    • Block non-specific antibody binding.

    • Incubate with a primary antibody against PAR.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the fluorescence intensity of the PAR signal within the nucleus of each cell.

  • Data Analysis: Normalize the PAR signal to the vehicle-treated, DNA-damaged control. Plot the normalized PAR signal against the log of the compound concentration to determine the cellular IC50.

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the underlying biological pathways is crucial for interpreting experimental data. The following diagrams, generated using Graphviz, illustrate the PARP1 signaling pathway and the experimental workflow for validating PARP1 inhibitors.

PARP1 Signaling in DNA Single-Strand Break Repair

PARP1_Signaling cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation senses PARylation PAR Chain Synthesis PARP1_Activation->PARylation catalyzes Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PARylation->Recruitment facilitates DNA_Repair DNA Repair Recruitment->DNA_Repair mediates Inhibitor PARP Inhibitor (e.g., NMS-P515) Inhibitor->PARP1_Activation blocks Experimental_Workflow cluster_1 In Vitro Validation cluster_2 Cellular Validation cluster_3 Comparative Analysis Protocol_1 Biochemical PARP1 Activity Assay Data_Analysis_1 IC50 Determination Protocol_1->Data_Analysis_1 Comparison Head-to-Head Comparison with Olaparib & Talazoparib Data_Analysis_1->Comparison Protocol_2 Cell-Based PARP Activity Assay Data_Analysis_2 Cellular IC50 Determination Protocol_2->Data_Analysis_2 Data_Analysis_2->Comparison

Caption: Workflow for the validation of PARP1 inhibitor biological activity.

Conclusion

This guide provides a robust framework for the validation of isoindolinone-based PARP1 inhibitors, using NMS-P515 as a case study. By employing rigorous, self-validating experimental protocols and comparing against established benchmarks like Olaparib and Talazoparib, researchers can confidently assess the biological activity of novel compounds. The provided methodologies and conceptual frameworks are intended to empower scientists in their drug discovery and development endeavors, ensuring the generation of high-quality, reproducible data.

References

  • de Bono, J., et al. (2017). Talazoparib, a potent PARP1/2 inhibitor, in patients with advanced solid tumors with a germline BRCA1/2 mutation. Clinical Cancer Research, 23(15), 4229-4239. [Link]

  • Papeo, G., et al. (2019). Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. ACS Medicinal Chemistry Letters, 10(4), 534–538. [Link]

  • Litton, J. K., et al. (2018). Talazoparib in Patients with Advanced Breast Cancer and a Germline BRCA Mutation. New England Journal of Medicine, 379(8), 753–763. [Link]

  • Li, N., & Chen, J. (2018). Functional Aspects of PARP1 in DNA Repair and Transcription. Biomolecules, 8(4), 114. [Link]

  • O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell, 60(4), 547–560. [Link]

  • Wikipedia. (2023, December 27). PARP1. [Link]

  • Zandarashvili, L., et al. (2020). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 117(9), 4547–4557. [Link]

  • BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved from [Link]

  • Langelier, M. F., et al. (2018). Rapid Detection and Signaling of DNA Damage by PARP-1. Trends in Biochemical Sciences, 43(11), 864–878. [Link]

  • ResearchGate. (n.d.). Selectivity of PARP inhibitors. Published IC50 values of PARP... [Link]

  • AdooQ Bioscience. (n.d.). NMS-P515 | PARP-1 inhibitor. Retrieved from [Link]

  • Smith, M. A., et al. (2015). Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. Clinical Cancer Research, 21(23), 5337–5351. [Link]

  • Yap, T. A. (2022, September 15). Use of PARP1-selective and ATR inhibitors to target DDR signalling pathway [Video]. YouTube. [Link]

  • Thanasenthil, M., et al. (2019). Olaparib-induced Adaptive Response Is Disrupted by FOXM1 Targeting that Enhances Sensitivity to PARP Inhibition. Molecular Cancer Research, 17(1), 149–162. [Link]

  • Zheltonogova, J., et al. (2021). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 2(4), 100868. [Link]

  • Assay-Protocol.com. (n.d.). PARP. Retrieved from [Link]

  • Nerviano Medical Sciences. (n.d.). PARP1 publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... [Link]

  • Gupte, R., et al. (2017). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. Cancers, 9(8), 98. [Link]

  • Azman, N. S., et al. (2022). Synthesis and Characterization of a Novel Nanosized Polyaniline. Polymers, 14(23), 5220. [Link]

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  • Timofeeva, O. A., et al. (2022). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. International Journal of Molecular Sciences, 23(23), 14717. [Link]

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Validation

A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one

For researchers, scientists, and drug development professionals, ensuring the specificity of a novel chemical entity is paramount. This guide provides a comprehensive framework for designing and executing cross-reactivit...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a novel chemical entity is paramount. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the compound 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one . While public domain data on this specific molecule is limited, its core isoindolinone structure provides a strong basis for predicting potential off-target interactions and designing a robust screening cascade. This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating approach to your investigations.

Introduction: The Isoindolinone Scaffold and Predicted Off-Target Families

The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its structural features allow it to interact with various biological targets. Therefore, a thorough cross-reactivity assessment for a novel isoindolinone derivative like 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one is crucial to de-risk its development and understand its potential polypharmacology.

Based on the known pharmacology of structurally related compounds, a primary off-target screening strategy should focus on the following protein families:

  • Protein Kinases: The ATP-binding site of many kinases can be occupied by heterocyclic scaffolds. Promiscuous inhibition of kinases is a common source of off-target effects.[1][2]

  • G-Protein Coupled Receptors (GPCRs): Isoquinolinone and isoindolinone derivatives have been shown to possess affinity for various GPCRs, particularly dopamine and serotonin receptors.

  • Enzymes: Other enzymes, such as cyclooxygenases (COX) and poly (ADP-ribose) polymerases (PARP), are known targets of compounds containing similar heterocyclic systems.

This guide will compare methodologies to assess the activity of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one against these key off-target classes.

Strategic Approach to Cross-Reactivity Profiling

A tiered approach is recommended for an efficient and cost-effective cross-reactivity study. This begins with broad panel screening at a single high concentration, followed by dose-response studies for any initial "hits" to determine their potency.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity Analysis A Compound Synthesis & Quality Control B Broad Kinase Panel Screen (e.g., Reaction Biology KinaseFinder™) Single concentration (1-10 µM) A->B Test Compound C GPCR Binding Panel (e.g., Eurofins SafetyScreen44™) Single concentration (10 µM) A->C Test Compound D Dose-Response (IC50) Determination for Kinase Hits B->D Hits (>50% inhibition) E Competitive Binding Assay (Ki) for GPCR Hits C->E Hits (>50% displacement) F Calculate Selectivity Index (Off-target IC50 / On-target IC50) D->F E->F G Cellular Assays for Confirmed Off-Target Hits F->G Prioritize potent off-targets

Caption: Tiered workflow for cross-reactivity assessment.

Comparative Analysis of Screening Methodologies

Kinase Cross-Reactivity Profiling

Rationale: Given the structural similarities of the ATP-binding pocket across the kinome, broad kinase profiling is essential to identify unintended inhibitory activity.[1] A compound-centric approach, screening against a large panel of kinases, can efficiently identify off-target liabilities.[1]

Recommended Methodology: Radiometric Kinase Assay

This is considered a gold-standard method for assessing kinase activity. It directly measures the incorporation of a radiolabeled phosphate (from [γ-³³P]ATP) onto a substrate.

Experimental Protocol: Radiometric Kinase Assay (Adapted from Reaction Biology's ³³PanQinase™ Assay) [3]

  • Compound Preparation: Prepare a 10 mM stock solution of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one in 100% DMSO. For the initial single-point screen, a working concentration of 100x the final assay concentration (e.g., 1 mM for a 10 µM final concentration) is prepared.

  • Assay Plate Preparation: Dispense the test compound into a 384-well plate. Include a DMSO-only control (representing 100% kinase activity) and a known broad-spectrum kinase inhibitor like staurosporine as a positive control.

  • Kinase Reaction Initiation: Add the specific kinase, substrate, and [γ-³³P]ATP mixture to each well to start the reaction. The ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[3]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing for enzymatic activity.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. The phosphorylated substrate is then captured on a filter membrane.

  • Washing: Wash the filter membranes to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity on the filter membranes using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO control.

    Percent Inhibition = 100 * (1 - (Signalcompound - Signalbackground) / (SignalDMSO - Signalbackground))

Data Presentation (Hypothetical):

Kinase Target% Inhibition @ 10 µM
Kinase A (On-target)95%
Kinase B15%
Kinase C 78%
Kinase D 62%
Kinase E5%

For "hits" (typically >50% inhibition), a follow-up dose-response experiment is performed to determine the IC50 value.

GPCR Cross-Reactivity Profiling

Rationale: Many drugs targeting the central nervous system and other physiological processes interact with GPCRs. Off-target GPCR binding can lead to a range of side effects. Radioligand binding assays are a robust and sensitive method to directly measure the affinity of a compound for a receptor.[4]

Recommended Methodology: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor. It is a high-throughput method suitable for screening large panels of GPCRs.[4][5][6]

Experimental Protocol: Competitive Radioligand Binding Assay [4][7]

  • Compound Preparation: Prepare a serial dilution of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one in an appropriate buffer.

  • Reagent Preparation: Prepare membranes from cells expressing the target GPCR, a specific radioligand (e.g., ³H- or ¹²⁵I-labeled), and a known unlabeled ligand for determining non-specific binding. The radioligand concentration should be at or below its Kd value for the receptor.[7][8]

  • Assay Plate Setup: In a 96-well plate, combine the cell membranes, the fixed concentration of radioligand, and the varying concentrations of the test compound.

    • Total Binding Wells: Membranes + radioligand + buffer.

    • Non-specific Binding Wells: Membranes + radioligand + high concentration of unlabeled ligand.

    • Test Compound Wells: Membranes + radioligand + test compound dilutions.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand are trapped on the filter.[4]

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10]

Data Presentation (Hypothetical):

GPCR TargetKi (nM)
Dopamine D2>10,000
Serotonin 5-HT2A 850
Adrenergic α1>10,000
Histamine H1>10,000
Alternative and Orthogonal Assays

To ensure the trustworthiness of the initial findings, orthogonal assays with different detection principles should be employed for hit confirmation.

Fluorescence Polarization (FP) for Enzyme Inhibition

Rationale: FP is a homogeneous assay format that is well-suited for high-throughput screening of enzyme inhibitors.[11] It measures the change in the rotational speed of a fluorescently labeled tracer upon binding to a larger protein.

FP_Assay cluster_0 No Inhibition cluster_1 With Inhibitor Enzyme Enzyme Enzyme_Tracer Enzyme-Tracer Complex (Slow Tumbling) Enzyme->Enzyme_Tracer Tracer Fluorescent Tracer Tracer->Enzyme_Tracer High_P High_P Enzyme_Tracer->High_P High Polarization Enzyme2 Enzyme Enzyme_Inhibitor Enzyme-Inhibitor Complex Enzyme2->Enzyme_Inhibitor Tracer2 Fluorescent Tracer Low_P Low_P Tracer2->Low_P Free Tracer (Fast Tumbling) Low Polarization Inhibitor Inhibitor Inhibitor->Enzyme_Inhibitor

Caption: Principle of Fluorescence Polarization competitive assay.

Experimental Protocol: Fluorescence Polarization Competitive Binding Assay [12][13]

  • Reagent Preparation: Prepare the target enzyme, a fluorescently labeled ligand (tracer) that binds to the enzyme's active site, and a serial dilution of the test compound.

  • Assay Plate Setup: In a low-volume black microplate, add the enzyme and the test compound dilutions.

  • Incubation: Incubate briefly to allow for any interaction between the enzyme and the inhibitor.

  • Tracer Addition: Add the fluorescent tracer to all wells to initiate the binding reaction.

  • Equilibration: Incubate the plate in the dark to reach binding equilibrium.

  • Detection: Read the plate on a fluorescence polarization-capable plate reader. The instrument measures the parallel and perpendicular components of the emitted light.

  • Data Analysis: The instrument software calculates the millipolarization (mP) values. Plot the mP values against the log concentration of the inhibitor to determine the IC50.

Interpreting the Data: Potency and Selectivity

Once IC50 or Ki values are determined for off-target interactions, it is crucial to compare them to the on-target potency. This is quantified using the Selectivity Index (SI) .

Selectivity Index (SI) = IC50 (Off-target) / IC50 (On-target)

A higher SI value indicates greater selectivity for the on-target versus the off-target.[14] A commonly accepted, though context-dependent, threshold for meaningful selectivity is an SI of >100.

Hypothetical Comparison Table:

CompoundOn-Target Kinase A IC50 (nM)Off-Target Kinase C IC50 (nM)Off-Target 5-HT2A Ki (nM)Selectivity Index (vs. Kinase C)Selectivity Index (vs. 5-HT2A)
6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one 252,80085011234
Alternative Compound X 40>10,0001,200>25030
Alternative Compound Y 15150>10,00010>667

In this hypothetical scenario, while the target compound is potent, it shows moderate cross-reactivity with the 5-HT2A receptor (SI = 34). Alternative Compound X demonstrates better kinase selectivity, but similar 5-HT2A affinity. Alternative Compound Y is highly potent and selective against the 5-HT2A receptor but has poor kinase selectivity. This data-driven comparison allows for informed decisions in lead optimization.

Conclusion and Forward Look

This guide outlines a systematic and scientifically rigorous approach to evaluating the cross-reactivity profile of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one. By leveraging knowledge of the isoindolinone scaffold, we can proactively screen against likely off-target families, including kinases and GPCRs. The use of gold-standard primary assays, such as radiometric kinase and competitive radioligand binding assays, followed by orthogonal confirmation methods, ensures the generation of reliable and trustworthy data. The ultimate goal is to build a comprehensive selectivity profile, enabling a clear comparison with alternative compounds and guiding the next steps in the drug discovery and development process. Adherence to these principles of causality, self-validation, and comprehensive analysis will provide a solid foundation for your research.

References

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Comparative

A Comparative Benchmarking Guide to 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one and Standard PARP Inhibitors

Introduction: The Rationale for Investigating Novel PARP Inhibitors The family of Poly(ADP-ribose) polymerases (PARPs) are critical enzymes in the cellular response to DNA damage.[1] Of the 17 members, PARP1 is a primary...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Novel PARP Inhibitors

The family of Poly(ADP-ribose) polymerases (PARPs) are critical enzymes in the cellular response to DNA damage.[1] Of the 17 members, PARP1 is a primary sensor of DNA single-strand breaks (SSBs), and upon activation, it synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting the machinery for DNA repair.[2][3] Inhibiting PARP enzymatic activity has emerged as a powerful therapeutic strategy in oncology, particularly for cancers harboring defects in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair, such as those with BRCA1/2 mutations.[4][5] This concept, known as synthetic lethality, arises because the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication.[5][6] In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and cell death.[6]

The isoindolinone scaffold has garnered significant interest in medicinal chemistry as a "privileged" structure, appearing in numerous biologically active compounds.[7] Notably, its structural resemblance to the nicotinamide moiety of NAD+, the substrate for PARP enzymes, makes it an attractive pharmacophore for the design of novel PARP inhibitors.[8][9] This guide focuses on a novel isoindolinone derivative, 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one (hereafter referred to as Compound X), and provides a framework for its comprehensive benchmarking against established, clinically approved PARP inhibitors: Olaparib , Talazoparib , and Veliparib .

This document is intended for researchers, scientists, and drug development professionals. It will provide not only a direct comparison of the biochemical and cellular activities of these compounds but also detailed, field-proven experimental protocols to enable the replication and expansion of these findings. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative guide for the evaluation of Compound X as a potential PARP inhibitor.

The Compounds: A Head-to-Head Comparison

A direct comparison of the inhibitory potential of Compound X against well-characterized standards is essential for understanding its therapeutic potential.

  • Compound X (6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one): The subject of our investigation, a novel molecule with a core isoindolinone structure. Its efficacy and selectivity as a PARP inhibitor are yet to be fully elucidated.

  • Olaparib: The first-in-class PARP inhibitor to receive clinical approval. It is a potent inhibitor of both PARP1 and PARP2 and has demonstrated significant efficacy in BRCA-mutated ovarian, breast, and prostate cancers.[10][11]

  • Talazoparib: Recognized as one of the most potent PARP inhibitors, particularly effective at "trapping" the PARP enzyme on DNA, a mechanism that contributes significantly to its cytotoxicity. It is a strong inhibitor of PARP1.

  • Veliparib: A PARP1 and PARP2 inhibitor that is considered a weaker PARP trapper compared to other clinical inhibitors. Its clinical development has often focused on its potential to potentiate the effects of DNA-damaging chemotherapy and radiation.

Experimental Benchmarking: A Multi-faceted Approach

To comprehensively evaluate Compound X, a series of biochemical and cell-based assays are proposed. These assays will provide a clear, quantitative comparison of its activity against the standard PARP inhibitors.

Biochemical Evaluation: PARP1 Enzymatic Inhibition Assay

The initial step is to determine the direct inhibitory effect of Compound X on the enzymatic activity of PARP1. A homogenous, fluorescence-based assay is a robust and high-throughput method for this purpose.[2]

Workflow for PARP1 Enzymatic Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of Compound X and standards (Olaparib, Talazoparib, Veliparib) Add_Inhibitor Add compound dilutions to 96-well plate Compound_Dilution->Add_Inhibitor Enzyme_Mix Prepare PARP1 enzyme and activated DNA mix Add_Enzyme Add PARP1/DNA mix and incubate Enzyme_Mix->Add_Enzyme NAD_Mix Prepare β-NAD+ substrate mix Start_Reaction Add β-NAD+ mix to initiate reaction NAD_Mix->Start_Reaction Add_Inhibitor->Add_Enzyme Add_Enzyme->Start_Reaction Incubate_Reaction Incubate at 37°C Start_Reaction->Incubate_Reaction Add_Developer Add developer reagent Incubate_Reaction->Add_Developer Incubate_Detection Incubate at room temperature Add_Developer->Incubate_Detection Read_Fluorescence Read fluorescence (Ex: 420 nm, Em: 450 nm) Incubate_Detection->Read_Fluorescence Plot_Data Plot % inhibition vs. log[inhibitor] Read_Fluorescence->Plot_Data Calculate_IC50 Calculate IC50 values Plot_Data->Calculate_IC50 cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_viability Viability Assessment cluster_analysis_viability Data Analysis Seed_Cells Seed cancer cells (e.g., BRCA-mutant) in 96-well plates Incubate_Cells Incubate for 24 hours Seed_Cells->Incubate_Cells Add_Compounds Add serial dilutions of Compound X and standards Incubate_Cells->Add_Compounds Add_TMZ Add a fixed concentration of Temozolomide (TMZ) Add_Compounds->Add_TMZ Incubate_72h Incubate for 72 hours Add_TMZ->Incubate_72h Add_Reagent Add cell viability reagent (e.g., Resazurin) Incubate_72h->Add_Reagent Incubate_Viability Incubate for 2-4 hours Add_Reagent->Incubate_Viability Read_Fluorescence_Viability Read fluorescence Incubate_Viability->Read_Fluorescence_Viability Calculate_Viability Calculate % cell viability Read_Fluorescence_Viability->Calculate_Viability Determine_IC50_Viability Determine IC50 values (alone and with TMZ) Calculate_Viability->Determine_IC50_Viability

Caption: Workflow for assessing cytotoxicity and chemopotentiation.

Detailed Protocol: Cell Viability Assay (Resazurin-based)

  • Cell Seeding: Seed a BRCA-mutant cancer cell line (e.g., MDA-MB-436) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Compound X and the standard inhibitors, both alone and in combination with a fixed, sub-lethal concentration of temozolomide.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a resazurin-based cell viability reagent to each well and incubate for 2-4 hours.

  • Fluorescence Reading: Measure the fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each compound alone and in combination with temozolomide. The potentiation effect can be quantified by the dose enhancement factor.

Hypothetical Synthesis of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one (Compound X)

Proposed Synthetic Pathway for Compound X

Starting_Material 4-Hydroxy-3-methylbenzoic acid Formylation Formylation (e.g., Reimer-Tiemann reaction) Starting_Material->Formylation Intermediate_1 2-Formyl-4-hydroxy-5-methylbenzoic acid Formylation->Intermediate_1 Reductive_Amination Reductive Amination/ Amidation with NH3 Intermediate_1->Reductive_Amination Compound_X 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one (Compound X) Reductive_Amination->Compound_X

Caption: A proposed synthetic route for Compound X.

Representative Synthetic Protocol

  • Formylation: 4-Hydroxy-3-methylbenzoic acid is subjected to a regioselective formylation reaction, such as the Reimer-Tiemann reaction, to introduce a formyl group ortho to the carboxylic acid, yielding 2-formyl-4-hydroxy-5-methylbenzoic acid.

  • Reductive Amination and Cyclization: The resulting 2-formylbenzoic acid derivative is then reacted with a source of ammonia under reductive conditions. This can be achieved using a suitable reducing agent, which facilitates the formation of the amine and subsequent intramolecular amidation to yield the desired isoindolinone, Compound X.

Discussion and Future Perspectives

The benchmarking of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one against Olaparib, Talazoparib, and Veliparib will provide a comprehensive understanding of its potential as a PARP inhibitor. The biochemical assays will elucidate its potency and selectivity for PARP1 and PARP2, while the cellular assays will offer insights into its biological efficacy and its ability to synergize with DNA-damaging agents.

Should Compound X exhibit potent PARP1 inhibition with an IC50 in the low nanomolar range, comparable to or better than the standard compounds, further investigation would be warranted. A particularly interesting outcome would be if Compound X demonstrates a high degree of PARP trapping, a characteristic associated with the potent clinical efficacy of Talazoparib. Conversely, if Compound X shows weaker trapping but still potent enzymatic inhibition, it might be a candidate for combination therapies where excessive trapping could lead to toxicity.

The chemopotentiation studies are crucial. A significant reduction in the IC50 of temozolomide in the presence of Compound X would strongly support its potential for clinical development in combination with chemotherapy.

Future studies should expand upon this initial benchmarking to include selectivity profiling against a broader panel of PARP family members, pharmacokinetic and pharmacodynamic studies in preclinical models, and further investigation into its mechanism of action, including its PARP trapping efficiency.

Conclusion

This guide provides a robust framework for the comprehensive evaluation of the novel isoindolinone derivative, 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one, as a potential PARP inhibitor. By benchmarking its biochemical and cellular activities against the clinically approved standards Olaparib, Talazoparib, and Veliparib, researchers can gain a clear and objective understanding of its therapeutic potential. The detailed experimental protocols and the rationale behind the experimental design are intended to ensure the scientific integrity and reproducibility of the findings, paving the way for the potential development of a new generation of targeted cancer therapies.

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Validation

A Comparative Guide to the Isoindolinone Scaffold: Evaluating the Potential Efficacy of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one scaffold and its potential efficacy agai...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one scaffold and its potential efficacy against other established chemical scaffolds in a relevant therapeutic context. While specific preclinical and clinical data for this particular compound are not extensively available in the public domain, this analysis leverages the well-documented activities of its core structure, the isoindolinone scaffold, to project its potential and frame a strategy for its evaluation. We will focus on the field of PARP (Poly(ADP-ribose) polymerase) inhibition, a therapeutic area where the isoindolinone scaffold is emerging as a promising pharmacophore.

The Isoindolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The isoindolinone core is a heterocyclic motif that has garnered significant interest in drug discovery. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to achieve specific and high-affinity interactions with biological targets. Several commercial drugs across a range of indications, including multiple myeloma, inflammation, and hypertension, are built upon the isoindoline core, underscoring its versatility and favorable drug-like properties.[1][2]

Recent developments have highlighted the potential of isoindolinone derivatives as potent inhibitors of PARP enzymes. Notably, the structural resemblance between the isoindolinone scaffold and the nicotinamide moiety of NAD+ (nicotinamide adenine dinucleotide) allows for competitive inhibition at the catalytic site of PARP enzymes.[3] This, combined with promising physicochemical properties such as moderate lipophilicity that may enhance penetration of the blood-brain barrier, makes the isoindolinone scaffold an attractive starting point for the development of novel therapeutics, particularly for central nervous system (CNS) cancers.[3][4][5]

Mechanism of Action: PARP Inhibition and the Principle of Synthetic Lethality

To understand the potential efficacy of an isoindolinone-based PARP inhibitor, it is crucial to grasp the underlying mechanism of action. PARP enzymes, particularly PARP1 and PARP2, are central to the cellular response to DNA damage. They detect single-strand breaks in DNA and, upon activation, catalyze the synthesis of poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[6][7][8] PARP inhibitors block this catalytic activity.

The therapeutic efficacy of PARP inhibitors in oncology is primarily rooted in the concept of synthetic lethality . In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication.[9][10] Since the HR pathway is already compromised, these cells are unable to repair the extensive DNA damage, leading to genomic instability and ultimately, cell death.[6] Normal cells, with functional HR pathways, are largely unaffected, providing a therapeutic window.

Synthetic Lethality Pathway cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-mutant Cancer Cell + PARP Inhibitor SSB Single-Strand Break (SSB) PARP PARP-mediated Repair SSB->PARP repaired by DSB_N Replication Fork Collapse (Double-Strand Break) SSB->DSB_N if unrepaired Survival_N Cell Survival & Proliferation PARP->Survival_N leads to HR_N Homologous Recombination (HR) Repair DSB_N->HR_N repaired by HR_N->Survival_N leads to SSB_C Single-Strand Break (SSB) PARP_Blocked PARP Repair Blocked SSB_C->PARP_Blocked PARPi PARP Inhibitor PARPi->PARP_Blocked inhibits DSB_C Accumulation of Double-Strand Breaks PARP_Blocked->DSB_C leads to HR_C Defective HR Repair (BRCA mutation) DSB_C->HR_C cannot be repaired by Apoptosis Cell Death (Apoptosis) HR_C->Apoptosis results in PARP Inhibition Assay Workflow cluster_workflow IC50 Determination Workflow prep 1. Prepare Serial Dilution of Test Compound setup 2. Set up Reaction Plate: Buffer, Activated DNA, Compound/Controls prep->setup pre_incubate 3. Pre-incubate (15 min, RT) setup->pre_incubate initiate 4. Initiate Reaction (Add NAD+) pre_incubate->initiate incubate 5. Incubate (30-60 min, 30°C) initiate->incubate develop 6. Add Cycling Buffer (Stops reaction, develops signal) incubate->develop read 7. Read Fluorescence develop->read analyze 8. Calculate % Inhibition & Determine IC50 read->analyze

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Comparative

A Head-to-Head Guide: Confirming Target Engagement for a Novel BTK Inhibitor, 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one

In the landscape of kinase inhibitor discovery, demonstrating that a novel compound unequivocally binds to its intended target within the complex milieu of a living cell is a cornerstone of preclinical development. This...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, demonstrating that a novel compound unequivocally binds to its intended target within the complex milieu of a living cell is a cornerstone of preclinical development. This guide provides a comprehensive framework for confirming target engagement of a novel Bruton's tyrosine kinase (BTK) inhibitor, "6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one" (herein referred to as 'Cmpd-X').

We will explore a multi-tiered approach, from direct biophysical measurements to functional cellular readouts, providing objective comparisons with established BTK inhibitors. The causality behind each experimental choice is detailed to empower researchers to design robust, self-validating studies.

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, making it a validated therapeutic target for B-cell malignancies and autoimmune diseases.[1][2] The first-in-class covalent inhibitor, Ibrutinib, validates this approach by binding to Cys-481 in the BTK active site.[3] This guide will utilize Ibrutinib as a covalent benchmark and a hypothetical reversible inhibitor, 'Cmpd-R', as a non-covalent comparator to fully contextualize the target engagement profile of Cmpd-X.

The Central Role of BTK in B-Cell Signaling

BTK is a key node in the B-cell receptor signaling pathway.[2] Its activation triggers a cascade essential for B-cell proliferation, survival, and activation.[4] Therefore, confirming that Cmpd-X engages BTK allows us to predict its potential to modulate these cellular processes.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG (Second Messengers) PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization PKC Activation IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation Proliferation & Survival NFkB->Proliferation

Caption: Simplified BTK Signaling Pathway.

Tier 1: Direct Biophysical Confirmation of Binding

The first and most direct question is: Does Cmpd-X physically interact with purified BTK protein? Biophysical methods provide label-free, direct evidence of binding and can quantify the affinity and kinetics of this interaction.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[5] It is the gold standard for characterizing the thermodynamics of binding, providing the dissociation constant (K D ), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[6]

Experimental Causality: Choosing ITC as a primary method provides unambiguous confirmation of a direct interaction. Unlike activity assays, it is not dependent on enzyme function and can characterize binding to both active and inactive kinase conformations.[6] This is crucial for understanding if Cmpd-X is a Type I or Type II inhibitor.

Protocol: ITC for BTK and Cmpd-X

  • Preparation: Dialyze purified recombinant human BTK protein and Cmpd-X into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Degas all solutions.

  • Loading: Load the sample cell with BTK protein (2-10 µM). Load the injection syringe with Cmpd-X (20-100 µM, typically 10-20x the protein concentration).

  • Titration: Perform a series of small injections (e.g., 2 µL) of Cmpd-X into the BTK solution at a constant temperature (25°C).

  • Data Analysis: Integrate the heat change peaks for each injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine K D , n, and ΔH.[7]

Surface Plasmon Resonance (SPR)

Principle: SPR detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.[8] It provides kinetic data, including association (k on ) and dissociation (k off ) rates, in addition to affinity (K D ).[9]

Experimental Causality: SPR is chosen for its ability to reveal the kinetics of the interaction. A slow k off (long residence time) can be a better predictor of in vivo efficacy than affinity alone.[9] This is particularly important for differentiating the binding modes of covalent (very slow k off ) versus reversible inhibitors.

Protocol: SPR for BTK and Cmpd-X

  • Immobilization: Immobilize recombinant BTK onto a sensor chip (e.g., CM5 chip via amine coupling). Careful optimization is required to ensure the kinase remains active.[10]

  • Binding Analysis: Inject a series of concentrations of Cmpd-X over the sensor surface (association phase). Then, flow buffer alone over the surface (dissociation phase).

  • Regeneration: If necessary, inject a regeneration solution to remove bound compound.

  • Data Analysis: Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to calculate k on , k off , and K D .

Comparative Data (Hypothetical)

MethodParameterCmpd-X (Novel)Ibrutinib (Covalent)Cmpd-R (Reversible)
ITC K D50 nMN/A (Covalent)100 nM
Stoichiometry (n)1.1N/A0.95
SPR K D55 nM0.5 nM[3]110 nM
k on (M⁻¹s⁻¹)1 x 10⁵9.7 x 10⁶5 x 10⁴
k off (s⁻¹)5.5 x 10⁻³< 1 x 10⁻⁵5.5 x 10⁻³
Residence Time (1/k off )~3 min>27 hours~3 min

Tier 2: Confirming Target Engagement in a Cellular Context

Demonstrating binding to a purified protein is essential, but it doesn't guarantee the compound can reach and bind its target in the complex environment of a living cell. Cellular target engagement assays bridge this critical gap.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[11] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[12] This stabilization can be quantified by measuring the amount of soluble protein remaining after a heat shock.

Experimental Causality: CETSA provides direct evidence of target binding in a physiological context—within intact cells or even tissues—without requiring genetic modification of the target protein.[13] Comparing the thermal shift induced by Cmpd-X to that of Ibrutinib provides a robust, internally-validated measure of engagement.

CETSA_Workflow A Treat cells with Cmpd-X or Vehicle B Heat Shock (Temperature Gradient) A->B C Cell Lysis B->C D Separate Soluble & Precipitated Fractions (Centrifugation) C->D E Quantify Soluble BTK (e.g., Western Blot) D->E F Generate Melt Curve & Determine ΔTm E->F

Caption: CETSA Experimental Workflow.

Protocol: CETSA for BTK

  • Cell Treatment: Treat a B-cell lymphoma cell line (e.g., Ramos) with Cmpd-X, Ibrutinib, or DMSO vehicle for 1 hour.

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.[14]

  • Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble fraction from the precipitated protein aggregates by centrifugation.

  • Quantification: Analyze the amount of soluble BTK in each sample using Western blotting or an immunoassay like ELISA.

  • Data Analysis: Plot the percentage of soluble BTK against temperature to generate melting curves. The shift in the melting temperature (ΔT m ) indicates target stabilization by the compound.

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[15] A NanoLuc® luciferase is fused to the target protein (BTK), and a cell-permeable fluorescent tracer binds reversibly to the active site. When a test compound displaces the tracer, the BRET signal decreases.[16]

Experimental Causality: This assay is chosen for its high-throughput nature and its ability to provide quantitative intracellular affinity (IC₅₀) values.[17] It is particularly powerful for reversible inhibitors and can even be adapted to measure target residence time in living cells.[18]

Protocol: NanoBRET™ for BTK

  • Cell Preparation: Transfect HEK293 cells with a vector encoding a BTK-NanoLuc® fusion protein.

  • Assay Setup: In an assay plate, add the transfected cells, the specific NanoBRET™ tracer for BTK, and serial dilutions of the test compounds (Cmpd-X, Cmpd-R).[19]

  • Incubation: Incubate the plate for 2 hours at 37°C to allow for compound entry and binding equilibrium.

  • Signal Detection: Measure the BRET signal (ratio of tracer emission to NanoLuc® emission).

  • Data Analysis: Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Comparative Data (Hypothetical)

MethodParameterCmpd-X (Novel)Ibrutinib (Covalent)Cmpd-R (Reversible)
CETSA ΔT m at 10 µM+5.2 °C+7.5 °C+4.8 °C
NanoBRET™ Cellular IC₅₀85 nM15 nM150 nM

Tier 3: Functional Confirmation of Target Inhibition

Ultimately, target engagement must translate into a functional consequence. Measuring the inhibition of downstream signaling provides the crucial link between binding and biological effect.

Phospho-Flow Cytometry

Principle: Phospho-flow cytometry uses antibodies specific to phosphorylated proteins to measure the activation state of signaling pathways at the single-cell level.[20][21] Since BTK's function is to phosphorylate downstream targets like PLCγ2, we can measure inhibition of BTK activity by quantifying the reduction in phospho-PLCγ2 levels after BCR stimulation.

Experimental Causality: This is the most physiologically relevant readout. It confirms that the binding of Cmpd-X to BTK is functionally inhibitory, and it does so within individual cells in a heterogeneous population (like peripheral blood mononuclear cells - PBMCs).[22] This method directly validates the mechanism of action.

Protocol: BTK Phospho-Flow Assay

  • Cell Treatment: Pre-incubate human PBMCs or a B-cell line with serial dilutions of Cmpd-X, Ibrutinib, or DMSO for 1 hour.

  • Stimulation: Stimulate the cells with an anti-IgM antibody to activate the B-cell receptor and induce BTK signaling.

  • Fix & Permeabilize: Immediately fix the cells (e.g., with paraformaldehyde) to preserve the phosphorylation states, then permeabilize the membranes to allow antibody entry.

  • Staining: Stain the cells with fluorescently-labeled antibodies against a B-cell marker (e.g., CD19) and phospho-BTK (Tyr223) or phospho-PLCγ2.[23][24]

  • Analysis: Analyze the cells using a flow cytometer. Gate on the CD19+ B-cell population and quantify the median fluorescence intensity (MFI) of the phospho-protein signal.

  • Data Analysis: Calculate the percent inhibition of phosphorylation relative to the stimulated DMSO control and determine the IC₅₀ value.

Comparative Data (Hypothetical)

MethodReadoutCellular IC₅₀ (Cmpd-X)Cellular IC₅₀ (Ibrutinib)Cellular IC₅₀ (Cmpd-R)
Phospho-Flow p-BTK (Tyr223) Inhibition95 nM11 nM[3]170 nM
p-PLCγ2 Inhibition110 nM20 nM200 nM

Synthesis and Conclusion

Confirming target engagement is not a single experiment but a logical progression of orthogonal assays.

TE_Pyramid cluster_0 Orthogonal Validation Strategy Level3 Functional Effect (Phospho-Flow) Level2 Cellular Engagement (CETSA, NanoBRET) Level2->Level3 Level1 Direct Binding (ITC, SPR) Level1->Level2

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Validation

Independent Synthesis Verification: A Comparative Guide to the Preparation of 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction to 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a vari...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one

The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The specific substitution pattern of a hydroxyl group at the 6-position and a methyl group at the 5-position of the isoindolinone ring system presents a unique synthetic challenge and offers opportunities for the development of novel derivatives with tailored properties. This guide aims to provide researchers with a robust starting point for the synthesis of this target molecule by comparing two logical and scientifically grounded synthetic strategies.

Proposed Synthetic Pathways: A Comparative Overview

Two primary synthetic routes are proposed and analyzed, each commencing from a different, commercially accessible or synthetically feasible starting material.

  • Route 1: Phthalimide Reduction Pathway. This classic and reliable approach involves the initial formation of a substituted phthalimide from the corresponding phthalic anhydride, followed by a selective reduction to the desired isoindolinone.

  • Route 2: Reductive Amination and Cyclization Pathway. An alternative strategy that builds the isoindolinone ring through a key reductive amination step followed by intramolecular cyclization.

The following sections will delve into the specifics of each route, providing detailed protocols, mechanistic explanations, and a comparative analysis to aid in the selection of the most suitable method for a given research objective.

Route 1: The Phthalimide Reduction Pathway

This pathway is a well-established method for the synthesis of isoindolinones and their 3-hydroxy derivatives.[1] The proposed synthesis for 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one begins with the hypothetical, yet plausible, 4-hydroxy-3-methylphthalic anhydride.

Diagram of the Phthalimide Reduction Pathway

Phthalimide Reduction Pathway Start 4-Hydroxy-3-methylphthalic Anhydride Phthalimide 5-Hydroxy-4-methylphthalimide Start->Phthalimide i. NH3 (aq) ii. Heat Isoindolinone 6-Hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one Phthalimide->Isoindolinone NaBH4, MeOH Reductive_Amination_Pathway Start 2-Formyl-4-hydroxy-5-methylbenzoic acid Intermediate 2-((Amino)methyl)-4-hydroxy-5-methylbenzoic acid Start->Intermediate i. NH3, H2 ii. Pd/C Isoindolinone 6-Hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one Intermediate->Isoindolinone Heat (Lactamization)

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 2
6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
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